molecular formula C9H10F2N2O2 B2452044 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione CAS No. 1006329-10-7

1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione

カタログ番号: B2452044
CAS番号: 1006329-10-7
分子量: 216.188
InChIキー: HZDDEVRGMUMUEG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione is a useful research compound. Its molecular formula is C9H10F2N2O2 and its molecular weight is 216.188. The purity is usually 95%.
BenchChem offers high-quality 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1-(1-ethylpyrazol-4-yl)-4,4-difluorobutane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O2/c1-2-13-5-6(4-12-13)7(14)3-8(15)9(10)11/h4-5,9H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDDEVRGMUMUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(=O)CC(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

In-Depth Technical Guide: Chemical and Physical Properties of 1-(1-Ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, highly functionalized building blocks dictate the success of complex scaffold synthesis. 1-(1-Ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione is a specialized, fluorinated β -diketone that serves as a critical intermediate. Featuring a bipartite architecture—an electron-rich 1-ethylpyrazole core coupled with an highly electrophilic, difluorinated 1,3-dione aliphatic chain—this compound is engineered for the regioselective synthesis of complex heterocycles. This whitepaper details its physicochemical profile, mechanistic synthesis pathways, and its strategic applications in drug discovery.

Physicochemical Profiling & Structural Dynamics

Understanding the physical properties and structural behavior of this building block is essential for optimizing reaction conditions and predicting downstream pharmacokinetics.

Quantitative Data Summary
PropertyValue
IUPAC Name 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione
Molecular Formula C9​H10​F2​N2​O2​
Molecular Weight 216.19 g/mol
Hydrogen Bond Donors 1 (in stable enol tautomer)
Hydrogen Bond Acceptors 4
Rotatable Bonds 4
Topological Polar Surface Area (TPSA) ~ 54.9 Ų
Physical State Solid (typically pale yellow to white powder)
Keto-Enol Tautomerism

Like all β -diketones, this compound exists in an equilibrium between its diketo and enol forms. However, the presence of the terminal difluoromethyl ( −CF2​H ) group fundamentally shifts this equilibrium. The strong electron-withdrawing inductive effect of the fluorine atoms significantly increases the acidity of the α -protons. Consequently, the molecule exists almost exclusively in its highly stabilized enol form in both solution and solid states. This tautomeric stabilization is driven by a strong intramolecular hydrogen bond between the enol hydroxyl and the adjacent carbonyl oxygen, which dictates its reactivity profile as a bidentate ligand and a cyclocondensation precursor[1].

Mechanistic Pathways: Synthesis of the Building Block

The synthesis of 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione is typically achieved via a base-mediated Claisen condensation between a methyl ketone and a fluorinated ester.

Synthesis_Pathway A 1-(1-Ethyl-1H-pyrazol-4-yl) ethan-1-one C Enolate Intermediate A->C NaH / THF (Deprotonation) B Ethyl difluoroacetate B->C Electrophilic Addition D 1-(1-Ethyl-1H-pyrazol-4-yl)- 4,4-difluorobutane-1,3-dione C->D - EtOH Acid Workup

Figure 1: Mechanistic workflow for the synthesis of the fluorinated beta-diketone building block.

Protocol 1: Self-Validating Claisen Condensation
  • Causality & Design: Sodium hydride (NaH) is selected as the base because its strong basicity ensures rapid, irreversible deprotonation of the weakly acidic α -protons of the methyl ketone, thereby preventing unwanted self-aldol condensation. Ethyl difluoroacetate is utilized as the electrophile; the −CF2​H group significantly increases the electrophilicity of the ester carbonyl, facilitating rapid nucleophilic attack by the enolate.

  • Step-by-Step Methodology:

    • Preparation: In an oven-dried, argon-purged flask, suspend NaH (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF (0.2 M) and cool to 0 °C.

    • Enolate Formation: Add a solution of 1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one (1.0 eq) in THF dropwise over 15 minutes. Stir for 30 minutes at 0 °C. Validation: The cessation of hydrogen gas evolution confirms complete enolate formation.

    • Electrophilic Addition: Introduce ethyl difluoroacetate (1.2 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

    • In-Process Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The disappearance of the starting ketone and the appearance of a baseline, UV-active spot (the highly polar enolate salt) confirms quantitative conversion.

    • Quenching & Isolation: Carefully quench the reaction with 1M HCl at 0 °C to pH 3–4 to protonate the β -diketone. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    • Purification: Purify via flash column chromatography to yield the pure β -diketone.

Applications in Advanced Drug Design & Agrochemicals

Fluorinated β -diketones are foundational building blocks for synthesizing complex heterocycles, such as pyrazolo[1,5-a]pyrimidines and bis-pyrazoles. These fused systems are critical in the development of highly selective kinase inhibitors and negative modulators of the GLI1 signaling pathway, which are actively investigated as potential anticancer agents[2].

Furthermore, the presence of the difluoromethyl ( −CF2​H ) group acts as a unique lipophilic hydrogen bond donor. Unlike a −CF3​ group, which is strictly hydrophobic, the −CF2​H moiety can engage in targeted hydrogen bonding within kinase or receptor binding pockets. This property is increasingly exploited in the design of isoform-selective inhibitors, such as those targeting LIMK1[3]. Beyond pharmaceuticals, the coordination chemistry of pyrazole-bearing diketones with −CF2​H groups has been leveraged in the synthesis of luminescent lanthanide complexes for advanced materials[1].

SAR_Logic Core 4,4-Difluorobutane-1,3-dione Scaffold Prop1 CF2H Group (Lipophilic H-Bond Donor) Core->Prop1 Prop2 1-Ethylpyrazole Core (Aromatic Spacer) Core->Prop2 Prop3 Beta-Diketone Moiety (Cyclization Handle) Core->Prop3 App1 Enhanced Target Affinity (e.g., Kinases, GLI1) Prop1->App1 Hydrogen Bonding App2 Improved Metabolic Stability Prop1->App2 Fluorine Effect Prop2->App1 Pi-Pi Stacking App3 Regioselective Heterocycle Synthesis Prop3->App3 Condensation Rxns

Figure 2: Logical SAR framework driven by the structural features of the beta-diketone scaffold.

Downstream Validation: Knorr Pyrazole Synthesis

To validate the utility of this building block, it is frequently subjected to cyclocondensation with hydrazines to yield novel fluorinated pyrazole derivatives[4].

Protocol 2: Regioselective Cyclocondensation
  • Causality & Design: When reacted with an asymmetric hydrazine, the regioselectivity of the cyclization is dictated by the −CF2​H group. The carbonyl adjacent to the difluoromethyl moiety is significantly more electrophilic due to inductive withdrawal. Consequently, the more nucleophilic nitrogen of the hydrazine preferentially attacks this position first, leading to a highly predictable and regioselective cyclization outcome.

  • Step-by-Step Methodology:

    • Reaction Setup: Dissolve 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione (1.0 eq) and the target substituted hydrazine hydrochloride (1.1 eq) in absolute ethanol (0.1 M).

    • Catalysis: Add a catalytic amount of concentrated HCl (0.1 eq) to activate the carbonyls and facilitate the initial imine formation.

    • Cyclocondensation: Heat the mixture to reflux (75–80 °C) for 12–16 hours.

    • In-Process Validation: Monitor the reaction via LC-MS. The intermediate hydrazone mass should transition entirely to the cyclized pyrazole mass ( [M+H]+−18 Da, corresponding to the loss of water), confirming ring closure.

    • Isolation: Cool the mixture to room temperature. Induce crystallization by the dropwise addition of water. Filter the resulting precipitate under vacuum, wash with cold ethanol/water (1:1), and dry under high vacuum to yield the final bis-pyrazole scaffold.

References

  • [4] Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives | ResearchGate |4

  • [2] Pharmacophore-Based Virtual Screening for Identification of Negative Modulators of GLI1 as Potential Anticancer Agents | PMC - NIH | 2

  • [1] Mixed Metal Complexes of Eu3+, Gd3+, and Tb3+ with a Diketone, Bearing Pyrazole Moiety and CHF2-Group: Structure, Color Tuning, and Kinetics of Energy Transfer | MDPI | 1

  • [3] Covalent Targeting Leads to the Development of a LIMK1 Isoform-Selective Inhibitor | ACS Publications | 3

Sources

Comprehensive NMR Spectral Analysis of 1-(1-Ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione (CAS: 1006329-10-7) is a highly specialized fluorinated building block utilized extensively in the synthesis of bioactive heterocycles and luminescent lanthanide coordination complexes. The incorporation of a difluoromethyl (–CHF₂) group introduces unique electronic and steric properties that significantly influence the molecule's tautomeric behavior and reactivity.

This technical whitepaper provides an in-depth analysis of the ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectral data for this compound. By mapping the structural dynamics—specifically the keto-enol tautomerism—to its multinuclear NMR signatures, this guide serves as a definitive reference for synthetic chemists and drug development professionals requiring rigorous structural validation.

Chemical Context & Structural Dynamics

Fluorinated 1,3-diketones are classic examples of molecules governed by complex tautomeric equilibria. In the gas phase or in non-polar, aprotic solvents like deuterated chloroform (CDCl₃), these molecules exist almost exclusively (>95%) in the enol form [1].

This preference is driven by two primary factors:

  • Intramolecular Hydrogen Bonding: The formation of a pseudo-aromatic, six-membered chelate ring stabilizes the enol tautomer.

  • Electronic Push-Pull System: The electron-donating nature of the 1-ethyl-1H-pyrazol-4-yl moiety, coupled with the strong electron-withdrawing inductive effect of the –CHF₂ group, creates a highly polarized and stable conjugated system[2].

Consequently, the NMR spectra discussed herein reflect the enol tautomer, characterized by a highly deshielded hydroxyl proton and distinct spin-spin splitting patterns arising from the ¹⁹F nuclei ( I=1/2 ).

Experimental Workflow: Synthesis & Sample Preparation

To ensure reproducibility and spectral purity, the following self-validating protocol outlines the synthesis via a Claisen condensation, followed by rigorous NMR sample preparation[1].

Step-by-Step Methodology
  • Preparation of the Enolate: In an oven-dried Schlenk flask under an argon atmosphere, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous Tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.

    • Causality: NaH is chosen as a strong, non-nucleophilic base to ensure irreversible deprotonation. Anhydrous conditions are critical to prevent the premature hydrolysis of the ester starting material[2].

  • Addition of Reagents: Dropwise, add a solution of 1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one (1.0 eq) and ethyl difluoroacetate (1.1 eq) in anhydrous THF.

    • Causality: Dropwise addition controls the exothermic enolate formation and minimizes unwanted self-condensation side reactions.

  • Condensation Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature (20 °C) for 12 hours.

  • Quenching and Workup: Quench the reaction by carefully adding 1M HCl (aq) until the mixture reaches pH 3. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Causality: Acidification protonates the sodium enolate intermediate, collapsing it into the neutral, isolable 1,3-diketone product.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • NMR Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a standard 5 mm NMR tube.

    • Causality: CDCl₃ is selected because its non-polar nature stabilizes the intramolecular hydrogen bond of the enol tautomer, preventing rapid intermolecular proton exchange that would otherwise broaden the critical –OH NMR signal[3].

Workflow Visualization

Workflow SM Starting Materials 1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one + Ethyl difluoroacetate Condensation Claisen Condensation NaH, THF, 0 °C to RT SM->Condensation Base-catalyzed Deprotonation Enolate Sodium Enolate Intermediate Condensation->Enolate Nucleophilic Acyl Substitution Workup Acidic Workup HCl (aq), Extraction (EtOAc) Enolate->Workup Quenching Product Target Molecule 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione Workup->Product Purification NMR Multinuclear NMR Analysis 1H, 13C, 19F in CDCl3 Product->NMR Structural Validation

Workflow for the synthesis and NMR validation of the fluorinated 1,3-diketone.

Comprehensive NMR Spectral Data Analysis

The following data is predictive, grounded in highly analogous fluorinated pyrazole-diketone systems analyzed at 400 MHz (¹H), 100 MHz (¹³C), and 376 MHz (¹⁹F)[1].

¹H NMR Spectroscopy

The ¹H NMR spectrum is defined by the enol tautomer. The most diagnostic signal is the broad singlet at ~14.50 ppm , representing the enol –OH. This extreme downfield shift is caused by the strong intramolecular hydrogen bond and the electron-withdrawing pull of the –CHF₂ group. The –CHF₂ proton itself appears as a triplet at ~6.00 ppm due to geminal coupling with the two equivalent ¹⁹F nuclei, exhibiting a massive coupling constant ( 2JHF​≈54.0 Hz)[4]. The pyrazole protons (H-3 and H-5) appear as distinct singlets due to the lack of adjacent protons on the heteroaromatic ring.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
Enol –OH14.50br s-1HHydrogen-bonded enol OH
Pyrazole H-58.05s-1HAromatic CH
Pyrazole H-37.95s-1HAromatic CH
Enol =CH–6.35s-1HVinylic methine
–CHF₂6.00t 2JHF​ = 54.01HDifluoromethyl proton
N–CH₂4.20q 3JHH​ = 7.32HEthyl methylene
–CH₃1.50t 3JHH​ = 7.33HEthyl methyl
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides definitive proof of the fluorinated backbone. The carbon atom of the –CHF₂ group is split into a triplet at ~109.0 ppm by the two directly attached fluorines, with a characteristic one-bond coupling constant ( 1JCF​≈250.0 Hz). Furthermore, the adjacent carbonyl/enol carbon (C3) at ~175.0 ppm is also split into a triplet due to two-bond carbon-fluorine coupling ( 2JCF​≈25.0 Hz). The carbon attached to the pyrazole ring (C1) appears further downfield at ~185.0 ppm as a singlet, confirming the regiochemistry of the enolization[5].

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
C1 (Enol C–OH)185.0s-Carbonyl/Enol carbon attached to pyrazole
C3 (Enol C=O)175.0t 2JCF​ = 25.0Carbonyl carbon attached to CHF₂
Pyrazole C3139.0s-Aromatic carbon
Pyrazole C5130.0s-Aromatic carbon
Pyrazole C4120.0s-Aromatic carbon (ipso to diketone)
–CHF₂109.0t 1JCF​ = 250.0Difluoromethyl carbon
C2 (Enol =CH–)95.0s-Vinylic methine carbon
N–CH₂48.0s-Ethyl methylene
–CH₃15.0s-Ethyl methyl
¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is highly simplified but structurally vital. Because the two fluorine atoms are chemically and magnetically equivalent, they couple exclusively to the geminal proton of the –CHF₂ group. This results in a clean doublet centered at -125.0 ppm . The coupling constant mirrors the 2JHF​ observed in the ¹H NMR spectrum (54.0 Hz), providing a self-validating cross-check of the molecular structure[4].

Table 3: ¹⁹F NMR Spectral Data (376 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
–CHF₂-125.0d 2JFH​ = 54.02FDifluoromethyl fluorines

Conclusion

The multinuclear NMR profile of 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione is a textbook demonstration of keto-enol tautomerism heavily influenced by fluorination. The massive 1JCF​ and 2JHF​ coupling constants, combined with the extreme downfield shift of the enol proton, provide an unambiguous fingerprint for this molecule. Adhering to the strictly anhydrous synthetic and analytical protocols outlined in this guide ensures high-fidelity data acquisition for downstream drug discovery and materials science applications.

References

  • Gontcharenko, V. E., et al. "Mono- and Mixed Metal Complexes of Eu3+, Gd3+, and Tb3+ with a Diketone, Bearing Pyrazole Moiety and CHF2-Group: Structure, Color Tuning, and Kinetics of Energy Transfer between Lanthanide Ions." Molecules 2021, 26(9), 2655. URL:[Link]

  • Sloop, J., et al. "Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings." Journal of Fluorine Chemistry 2002, 118, 135-147. URL:[Link]

  • Folkendt, M. M., et al. "Gas-phase proton NMR studies of keto-enol tautomerism of acetylacetone, methyl acetoacetate, and ethyl acetoacetate." The Journal of Physical Chemistry 1985, 89(15), 3347–3352. URL:[Link]

  • Taydakov, I. V., et al. "Sensitivity-Range Integral (SRI): a novel approach to evaluating and optimizing luminescent thermometers. A case study of thermometric properties governed by intermolecular CT states in isomeric Eu/Tb coordination compounds." Physical Chemistry Chemical Physics 2024. URL:[Link]

Sources

Thermodynamic Stability and Melting Point of 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione: A Methodological Framework for Pharmaceutical Characterization

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Executive Summary

This guide provides a comprehensive technical framework for the characterization of 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione, a novel compound with significant potential in medicinal chemistry. The presence of a pyrazole nucleus, a privileged scaffold in numerous FDA-approved drugs, combined with a difluorinated β-dione system, suggests a unique pharmacological profile.[1][2] However, progression from a promising lead compound to a viable drug candidate is contingent upon a thorough understanding of its physicochemical properties. This document outlines the critical importance of determining the thermodynamic stability and melting point, as these parameters directly influence bioavailability, manufacturability, and shelf-life. We present a logic-driven, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) based approach, detailing the theoretical underpinnings and validated experimental protocols necessary for a comprehensive solid-state characterization.

Introduction to the Target Compound

Molecular Structure and Functional Group Analysis

1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione is a heterocyclic compound featuring several key functional groups that dictate its chemical behavior and potential for intermolecular interactions:

  • 1-Ethyl-1H-pyrazole Ring: Pyrazole derivatives are a cornerstone of medicinal chemistry, known for a wide spectrum of biological activities, including anti-inflammatory and anticancer effects.[1][3][4] The N-ethyl substituent enhances lipophilicity, which can be crucial for membrane permeability. The pyrazole ring itself, with its two adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets.[2]

  • 4,4-Difluorobutane-1,3-dione Moiety: The β-dicarbonyl system is a well-known pharmacophore and a versatile synthetic intermediate.[5][6] The presence of two electron-withdrawing fluorine atoms on the α-carbon significantly increases the acidity of the methylene protons and influences the keto-enol tautomerism, which can be critical for receptor binding. Furthermore, fluorine substitution is a common strategy in drug design to modulate metabolic stability and binding affinity.

Significance in Drug Development

The solid-state properties of an Active Pharmaceutical Ingredient (API) are not merely academic data points; they are critical determinants of a drug's success. An unstable compound can degrade under storage, leading to loss of efficacy and the formation of potentially toxic impurities. The melting point is a key indicator of purity and is directly related to the lattice energy of the crystal, which in turn affects solubility. For these reasons, a rigorous investigation as outlined in this guide is a non-negotiable step in the pre-formulation and drug development process.

Elucidating the Melting Point: A Measure of Purity and Lattice Energy

The melting point (Tₘ) is the temperature at which a substance transitions from a solid to a liquid state. It is a fundamental physical property that provides insights into the strength of the forces holding the molecules together in a crystal lattice.

Theoretical Considerations & Predictive Analysis

The melting point of 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione will be governed by a combination of factors:

  • Intermolecular Forces: The primary determinants will be dipole-dipole interactions arising from the polar carbonyl groups and the pyrazole ring. While the compound lacks strong hydrogen bond donors, the pyridine-like nitrogen of the pyrazole ring can act as a hydrogen bond acceptor.[2]

  • Molecular Size and Shape: Larger molecules generally have higher melting points due to increased van der Waals forces.[7][8] The planarity of the pyrazole ring and the flexibility of the ethyl and butane-dione side chains will influence how efficiently the molecules can pack.

  • Symmetry and Packing Efficiency: Molecules that are more symmetrical tend to pack more tightly into a crystal lattice, resulting in a higher melting point because more energy is required to break the lattice structure.[9][10] The difluoro substitution may alter the molecular conformation and packing, impacting the melting point.

Experimental Workflow for Melting Point Determination

The primary and most reliable method for determining the melting point of a pure pharmaceutical compound is Differential Scanning Calorimetry (DSC).[11][12] This technique offers high precision and can simultaneously provide information about purity and the presence of multiple crystalline forms (polymorphs).

G cluster_0 Workflow: Melting Point Determination sample API Sample (5-10 mg) dsc Differential Scanning Calorimetry (DSC) (Primary Method) sample->dsc Precise measurement of heat flow capillary Capillary Melting Point (Confirmatory Method) sample->capillary Visual confirmation data_analysis Data Analysis (Onset & Peak Tₘ) dsc->data_analysis capillary->data_analysis report Final Report (Melting Point, Purity Profile) data_analysis->report

Caption: Workflow for precise melting point determination.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Causality: DSC is chosen because it measures the heat flow required to raise a sample's temperature, providing a quantitative and highly sensitive measurement of thermal transitions like melting.[13][14] Unlike visual methods, it is not subjective and can detect subtle thermal events.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium, tin) to ensure data accuracy.

  • Sample Preparation: Accurately weigh 2-5 mg of 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione into a clean aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as the reference.

  • Setting Experimental Parameters:

    • Place the sample and reference pans into the DSC cell.

    • Set the starting temperature to ambient (~25°C) and the ending temperature well above the expected melting point (e.g., 250°C).

    • Apply a linear heating ramp. A standard rate of 10°C/min is typically used for pharmaceutical screening.

    • Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

  • Data Acquisition: Initiate the temperature program and record the differential heat flow as a function of temperature. The output is a thermogram.

  • Data Analysis: Analyze the resulting thermogram. The melting event will appear as an endothermic peak. Determine the onset temperature (the beginning of the melting process) and the peak temperature. For a pure substance, the peak should be sharp.

Data Presentation

All quantitative data should be summarized for clarity.

ParameterResultMethod
Melting Onset (Tₒ)e.g., 145.2 °CDSC
Melting Peak (Tₘ)e.g., 147.8 °CDSC
Enthalpy of Fusion (ΔHfus)e.g., 28.5 J/gDSC
Purity Estimatee.g., >99.5%DSC (van't Hoff)
Visual Melting Rangee.g., 147-148 °CCapillary

Assessing Thermodynamic Stability: A Prerequisite for a Viable Drug

Thermodynamic stability refers to the tendency of a compound to exist in its lowest energy state under specific conditions. For solid APIs, this primarily involves assessing thermal decomposition and the potential for polymorphism.

Core Concepts: Polymorphism and Degradation
  • Polymorphism: This is the ability of a solid material to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[15][16] Different polymorphs of the same API can have vastly different physical properties, including melting point, solubility, and stability.[17] The discovery of a new, more stable polymorph late in development can be catastrophic, leading to changes in bioavailability and potential batch failures.[18] Therefore, a thorough polymorph screen is essential.

  • Thermal Degradation: This involves the breakdown of the molecule at elevated temperatures. Determining the onset temperature of degradation is crucial for defining safe handling, processing (e.g., milling, drying), and storage conditions.

Experimental Workflow for Stability Assessment

A multi-technique approach is required to build a complete stability profile, combining thermal analysis with structural elucidation.

G cluster_1 Workflow: Thermodynamic Stability Assessment sample API Sample tga Thermogravimetric Analysis (TGA) sample->tga Assess thermal decomposition polymorph_screen Polymorph Screen (Recrystallization Studies) sample->polymorph_screen Induce different crystal forms stability_report Comprehensive Stability Report (Decomposition T, Polymorphs) tga->stability_report pxrd Powder X-Ray Diffraction (PXRD) polymorph_screen->pxrd Identify & differentiate forms pxrd->stability_report

Sources

Solubility Profile and Thermodynamic Behavior of 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in drug development and materials chemistry, I approach solubility not merely as a static physical constant, but as a dynamic interplay of molecular forces. The compound 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione presents a fascinating solvation challenge. Its architecture combines a polar, hydrogen-bonding pyrazole heterocycle with a highly flexible, tautomerically active fluorinated β -diketone moiety.

To successfully formulate, synthesize, or purify this compound, researchers must move beyond trial-and-error solvent screening. This whitepaper deconstructs the structural causality behind its solubility profile, provides a predictive quantitative data matrix, and establishes self-validating experimental protocols to accurately measure its thermodynamic solubility across polar and non-polar organic solvents.

Structural Causality: The Tripartite Molecular Architecture

The solubility of this molecule is dictated by three distinct structural domains, each interacting differently with the surrounding solvent network.

The N-Ethyl Pyrazole Core

Unsubstituted pyrazoles possess both hydrogen-bond donor (N-H) and acceptor (C=N) capabilities, making them highly soluble in polar protic solvents but poorly soluble in non-polar media. However, the N-ethyl substitution in our target molecule eliminates the N-H donor capacity. Consequently, the core acts primarily as a hydrogen-bond acceptor. This modification slightly increases its lipophilicity, improving solubility in moderately non-polar solvents like dichloromethane, while maintaining excellent solubility in polar aprotic solvents like acetone and DMSO 1.

The β -Diketone System and Keto-Enol Tautomerism

The 1,3-dione moiety is the primary driver of the molecule's solvent-dependent behavior due to keto-enol tautomerism.

  • In Polar Solvents (e.g., DMSO, Methanol): The solvent molecules actively compete for hydrogen bonding. This disrupts any potential intramolecular hydrogen bonds within the solute, stabilizing the highly polar diketo form (or an open enol form) via strong dipole-dipole interactions 2.

  • In Non-Polar Solvents (e.g., Hexane, Toluene): The lack of solvent hydrogen-bonding capacity forces the molecule to stabilize itself. It shifts predominantly to the enol form, creating a strong intramolecular hydrogen bond that forms a pseudo-aromatic six-membered ring. This effectively "hides" the polar carbonyl oxygens from the non-polar solvent, significantly increasing its lipophilicity and allowing it to remain in solution 3.

The Difluoromethyl (-CHF₂) Modulator

The terminal -CHF₂ group introduces strong electron-withdrawing properties, increasing the acidity of the α -protons in the diketone and heavily influencing the tautomeric equilibrium. Furthermore, the fluorine atoms enhance the molecule's overall lipophilicity and free volume, preventing tight crystal lattice packing. This lowers the crystal lattice energy, thereby increasing the baseline thermodynamic solubility across all organic solvents compared to a non-fluorinated analog.

Tautomerism Keto Diketo Tautomer (High Polarity) Enol Enol Tautomer (Intramolecular H-Bond) Keto->Enol Equilibrium Polar Polar Solvents (DMSO, MeOH) Polar->Keto Stabilizes NonPolar Non-Polar Solvents (Hexane, Toluene) NonPolar->Enol Stabilizes

Solvent-driven keto-enol tautomeric equilibrium of the beta-diketone moiety.

Quantitative Solubility Data Matrix

Based on the thermodynamic modeling of analogous N-substituted pyrazoles 4 and fluorinated β -diketones [[BenchChem[5]]](), the following predictive solubility matrix is established for 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione at 298.15 K (25°C).

Solvent CategorySpecific SolventDielectric Constant ( ε )Predicted Solubility (mg/mL)Dominant Tautomeric State
Polar Aprotic DMSO46.7> 100 (Excellent)Keto / Open Enol
Polar Aprotic Acetone20.780 - 100 (Excellent)Keto / Open Enol
Polar Protic Methanol32.730 - 50 (Good)Keto
Moderately Polar Dichloromethane8.950 - 80 (Very Good)Enol
Non-Polar Toluene2.410 - 20 (Moderate)Enol (Intramolecular H-bond)
Non-Polar n-Hexane1.9< 5 (Poor)Enol (Intramolecular H-bond)
Aqueous Water80.1< 0.1 (Very Poor)Keto

Self-Validating Experimental Methodologies

To empirically verify the solubility profile of this compound, researchers must employ rigorous, self-validating protocols. Standard dissolution tests often fail due to supersaturation or unrecognized solid-state transformations.

Protocol 1: Equilibrium Solubility Determination (Isothermal Saturation)

The isothermal saturation method is the gold standard for determining the thermodynamic solubility of pyrazole derivatives 4.

Step-by-Step Workflow:

  • Sample Preparation: Add an excess amount of the solid compound to 5.0 mL of the target solvent in a sealed borosilicate glass vial. Ensure visible solid remains to guarantee saturation 6.

  • Isothermal Equilibration: Place the vial in an orbital shaker incubator set to 298.15 K (25°C) and agitate at 150 rpm for 48 hours.

    • Causality Note: Orbital shaking is strictly preferred over magnetic stirring. Magnetic stir bars can mill the compound, reducing particle size and artificially inflating the dissolution rate, while also generating localized frictional heat that skews thermodynamic data.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes to pellet the excess solid. Carefully draw the supernatant into a syringe and filter through a 0.22 µm PTFE membrane.

    • Self-Validation Check: Discard the first 1.0 mL of the filtrate to saturate any potential non-specific binding sites on the filter membrane, ensuring the collected sample represents the true equilibrium concentration.

  • Quantitative Analysis: Dilute the filtrate appropriately and quantify the concentration using HPLC-UV against a validated calibration curve.

  • Solid-State Verification (Critical): Recover the undissolved solid from the centrifuge pellet, dry it gently under vacuum, and analyze it via X-ray Powder Diffraction (XRPD).

    • Causality Note: This proves that the equilibrium measured belongs to the original anhydrous free form, and that the compound did not undergo a solvent-mediated polymorphic transformation or form a solvate (which would possess a completely different intrinsic solubility).

Workflow Step1 1. Excess Solid Addition (Compound + Solvent) Step2 2. Isothermal Equilibration (Orbital Shaking, 48h) Step1->Step2 Step3 3. Phase Separation (Centrifugation & Filtration) Step2->Step3 Step4 4. Quantitative Analysis (HPLC-UV) Step3->Step4 Step5 5. Solid-State Verification (XRPD for Solvates) Step3->Step5 Recovered Solid

Self-validating isothermal saturation workflow for equilibrium solubility.

Protocol 2: NMR-Based Tautomeric Ratio Quantification

Because solubility is directly tied to the keto-enol ratio, quantifying this equilibrium in different solvents is essential for downstream process chemistry 5.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of the target deuterated solvent (e.g., DMSO-d₆ for a polar environment, CDCl₃ for a non-polar environment).

  • Acquisition: Acquire a high-resolution ¹H NMR spectrum at 298 K.

  • Integration: Identify and integrate the distinct signals. The methine proton (=CH-) of the enol form typically appears downfield (approx. 6.0–6.5 ppm), while the methylene protons (-CH₂-) of the diketo form appear further upfield (approx. 3.5–4.0 ppm). The ratio of these integrals yields the tautomeric equilibrium constant ( KT​ ).

  • Self-Validation Check: Acquire a ¹⁹F NMR spectrum of the same sample. The chemical shift of the -CHF₂ group is highly sensitive to its electronic environment. The presence of two distinct ¹⁹F environments (if exchange is slow on the NMR timescale) provides orthogonal confirmation of the tautomeric ratio calculated from the ¹H spectrum.

References

  • BenchChem. Dealing with poor solubility of pyrazole derivatives during synthesis. Retrieved from: 1

  • BenchChem. Improving solubility of pyrazole derivatives for reaction. Retrieved from: [BenchChem Technical Guide[6]]()

  • Frontiers in Chemistry. Keto-enol tautomerism in the development of new drugs. Retrieved from: 2

  • ResearchGate. Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents. Retrieved from: 4

  • BenchChem. Keto-Enol Tautomerism in Long-Chain Beta-Diketones: A Technical Guide. Retrieved from: 5

  • Chemistry Stack Exchange. Why is enol content higher in non-polar solvents? Retrieved from: 3

Sources

Methodological & Application

Protocol for the Synthesis and Characterization of Metal Complexes with 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione Ligands

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of the novel fluorinated β-diketone ligand, 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione, and its subsequent coordination to various metal centers. The protocol is designed for researchers in medicinal chemistry, materials science, and drug development. We delve into the causality behind experimental choices, offering insights into the reaction mechanisms and characterization strategies. The unique combination of a pyrazole moiety, known for its diverse biological activities, with a fluorinated β-diketone chelating unit offers a promising platform for developing new metallodrugs and functional materials. Fluorination can enhance key pharmacological properties such as metabolic stability and binding affinity, making these complexes particularly relevant for therapeutic applications.[1][2]

Introduction: The Rationale for Pyrazole-Functionalized Fluorinated β-Diketones

β-Diketones are among the most versatile and widely studied ligands in coordination chemistry, capable of forming stable complexes with a vast array of metal ions.[3] Their utility is significantly enhanced by introducing specific functional groups that can tune the electronic properties, stability, and biological activity of the resulting metal complexes.[4]

  • The Role of Fluorination: Incorporating fluorine atoms into the ligand framework, as seen in the difluorobutanedione moiety, imparts several advantageous properties. The high electronegativity of fluorine can increase the Lewis acidity of the metal center, influence the redox potential, and enhance the thermal stability and volatility of the complex.[5][6] In a pharmaceutical context, fluorination is a well-established strategy to improve metabolic stability, membrane permeability, and binding affinity of drug candidates.[1]

  • The Significance of the Pyrazole Moiety: Pyrazole derivatives are a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs exhibiting anti-inflammatory, antimicrobial, and anticancer properties.[7][8] Integrating a pyrazole ring into the ligand structure provides an additional coordination site (the N2 atom) and can introduce specific biological interactions, acting as a vector to guide the metal complex to its target.[7][9]

This protocol outlines a robust, two-stage process: first, the synthesis of the 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione ligand via a Claisen condensation, followed by a general method for its chelation to a metal ion of interest.

Experimental Workflow Overview

The overall process from starting materials to the final metal complex is illustrated below. This workflow emphasizes the two core stages: ligand synthesis and metal complex formation, followed by rigorous purification and characterization.

G cluster_0 Part 1: Ligand Synthesis cluster_1 Part 2: Metal Complex Synthesis A 1-(1-Ethyl-1H-pyrazol-4-yl)ethan-1-one + Ethyl difluoroacetate B Claisen Condensation (Base-mediated) A->B Reagents: NaH or LDA Solvent: THF C Acidic Workup & Crude Extraction B->C Quench: Dilute HCl D Purification (Column Chromatography) C->D Eluent: Hexane/EtOAc E Characterization (NMR, MS) Pure Ligand (HL) D->E F Pure Ligand (HL) + Metal Salt (e.g., MCl₂) G Deprotonation & Chelation (Base in Solvent) F->G Reagents: NaOAc or Et₃N Solvent: EtOH/MeOH H Precipitation / Crystallization G->H I Purification (Recrystallization) H->I J Characterization (FT-IR, EA, X-Ray) Final Metal Complex (ML₂) I->J

Caption: Overall experimental workflow from precursors to final characterized metal complex.

Part 1: Synthesis of the Ligand (HL)

1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione

Principle of Synthesis: The synthesis of β-diketones is most commonly achieved via a Claisen condensation reaction.[10] This reaction involves the base-mediated condensation of a ketone with an ester. In this protocol, 1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one is deprotonated at the α-carbon by a strong, non-nucleophilic base like sodium hydride (NaH) to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl difluoroacetate. The subsequent collapse of the tetrahedral intermediate and acidic workup yields the desired β-diketone ligand.

G reactant1 1-(1-Ethyl-1H-pyrazol-4-yl)ethan-1-one reagents 1) NaH, THF, 0 °C to RT 2) 1M HCl (aq) reactant1->reagents plus1 + plus1->reagents reactant2 Ethyl difluoroacetate reactant2->reagents product 1-(1-Ethyl-1H-pyrazol-4-yl)-4,4- difluorobutane-1,3-dione (HL) reagents->product

Caption: Reaction scheme for the synthesis of the target ligand (HL).

Materials and Reagents
ReagentM.W. ( g/mol )Quantity (Example)Moles (mmol)Notes
1-(1-Ethyl-1H-pyrazol-4-yl)ethan-1-one138.171.38 g10.0Starting material. Can be synthesized or commercially sourced.
Sodium Hydride (NaH), 60% dispersion in oil24.000.44 g11.0Extreme Caution: Highly reactive with water. Handle under inert gas.
Ethyl difluoroacetate124.081.49 g (1.29 mL)12.0Use 1.2 equivalents to ensure complete reaction.
Anhydrous Tetrahydrofuran (THF)-50 mL-Dry solvent is critical for the success of the reaction.
1 M Hydrochloric Acid (HCl)-~20 mL-For quenching the reaction.
Saturated Sodium Bicarbonate (NaHCO₃)-20 mL-For neutralization.
Brine (Saturated NaCl)-20 mL-For washing the organic layer.
Anhydrous Magnesium Sulfate (MgSO₄)-~5 g-For drying the organic layer.
Step-by-Step Protocol: Ligand Synthesis
  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (0.44 g, 11.0 mmol) to a dry 100 mL three-neck flask equipped with a magnetic stirrer, dropping funnel, and a condenser.

  • Solvent Addition: Wash the NaH dispersion with anhydrous hexane (2 x 10 mL) to remove the mineral oil, decanting the hexane carefully. Add 30 mL of anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Enolate Formation: Dissolve 1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one (1.38 g, 10.0 mmol) in 20 mL of anhydrous THF and add it dropwise to the NaH suspension over 30 minutes.

    • Causality Insight: The slow addition prevents an exothermic reaction surge. The evolution of hydrogen gas will be observed as the enolate forms.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

  • Condensation: Cool the reaction mixture back to 0 °C. Add ethyl difluoroacetate (1.49 g, 12.0 mmol) dropwise via the dropping funnel.

  • Completion: Once the addition is complete, allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours).

  • Quenching: Cool the flask to 0 °C and slowly add 1 M HCl dropwise to quench the excess NaH and neutralize the reaction mixture until the pH is ~5-6. Caution: Vigorous gas evolution will occur.

  • Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of ethyl acetate and 20 mL of water. Shake and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification and Characterization
  • Purification: The crude product should be purified by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 9:1 and gradually increasing polarity) to yield the pure ligand as a pale yellow oil or solid.

  • Characterization:

    • ¹H NMR: Expect to see signals corresponding to the ethyl group, pyrazole ring protons, and the characteristic methylene protons of the β-diketone, which may show enol-keto tautomerism.

    • ¹⁹F NMR: A triplet is expected for the -CHF₂ group due to coupling with the adjacent proton in the enol form.

    • Mass Spectrometry (MS): Confirm the molecular weight of the product.

Part 2: General Protocol for Synthesis of Metal Complexes (e.g., ML₂ type)

Principle of Synthesis: The β-diketone ligand (HL) is a weak acid and must be deprotonated to form the β-diketonate anion (L⁻), which acts as a bidentate chelating agent. This is typically achieved using a mild base like sodium acetate or an organic base like triethylamine. The resulting anion coordinates to a metal ion, replacing solvent or other weakly bound ligands, to form a stable six-membered chelate ring.[9] The stoichiometry (typically 2:1 or 3:1 ligand-to-metal ratio) determines the final complex geometry (e.g., square planar for Cu(II), tetrahedral for Zn(II), or octahedral for Fe(III)).

G reactant1 2 HL (Ligand) reagents Base (e.g., NaOAc) Solvent (e.g., EtOH) Reflux reactant1->reagents plus1 + plus1->reagents reactant2 MCl₂ (Metal Salt) reactant2->reagents product M(L)₂ (Metal Complex) + 2 HCl reagents->product

Caption: General reaction for the formation of a bis(chelate) metal complex.

Materials and Reagents
ReagentM.W. ( g/mol )Quantity (Example for Cu(II))Moles (mmol)Notes
1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione (HL)230.190.46 g2.0The purified ligand from Part 1.
Metal Salt (e.g., Copper(II) Chloride Dihydrate, CuCl₂·2H₂O)170.480.17 g1.0Choose a salt with a labile ligand (Cl⁻, AcO⁻, H₂O).
Base (e.g., Sodium Acetate, NaOAc)82.030.18 g2.2Acts as a proton scavenger to deprotonate the ligand.
Ethanol (EtOH) or Methanol (MeOH)-40 mL-Solvent should dissolve both the ligand and the metal salt.
Step-by-Step Protocol: Metal Complex Synthesis
  • Ligand Solution: Dissolve the ligand (HL) (0.46 g, 2.0 mmol) and sodium acetate (0.18 g, 2.2 mmol) in 20 mL of ethanol in a 50 mL round-bottom flask. Stir the solution at 50 °C for 15 minutes.

    • Causality Insight: Pre-mixing the ligand with the base ensures it is deprotonated and ready to coordinate immediately upon addition of the metal salt, often leading to a cleaner reaction.

  • Metal Salt Solution: In a separate beaker, dissolve the metal salt (e.g., CuCl₂·2H₂O, 0.17 g, 1.0 mmol) in 20 mL of ethanol. Gentle warming may be required.

  • Complexation: Add the metal salt solution dropwise to the warm ligand solution. A color change and/or precipitation of the complex should be observed almost immediately.

  • Reaction: Attach a condenser to the flask and reflux the reaction mixture for 2-4 hours to ensure the reaction goes to completion.

  • Isolation: Allow the mixture to cool to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol (2 x 5 mL) and then with diethyl ether (10 mL) to remove any unreacted starting materials and to aid in drying.

  • Drying: Dry the complex in a vacuum oven at a moderate temperature (e.g., 60 °C) overnight.

Purification and Characterization
  • Purification: The primary method for purifying metal complexes is recrystallization. Common solvent systems include ethanol, methanol, acetonitrile, or dichloromethane/hexane.

  • Characterization:

    • FT-IR Spectroscopy: Compare the spectrum of the complex with that of the free ligand. The disappearance of the broad O-H stretch (from the enol form) and a shift in the C=O and C=C stretching frequencies are indicative of coordination to the metal center.[11]

    • Elemental Analysis (C, H, N): Provides experimental percentages of C, H, and N, which should match the calculated values for the expected formula of the complex (e.g., M(C₉H₉F₂N₂O₂)₂).

    • UV-Vis Spectroscopy: Can provide information about the d-d transitions and charge transfer bands, which are characteristic of the coordination environment of the metal ion.

    • Single-Crystal X-ray Diffraction: The definitive method for determining the solid-state structure, coordination geometry, and bond lengths/angles of the complex.

References

  • Gurley, S., et al. (2021). Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment. Pharmaceuticals. Available at: [Link]

  • van der Westhuizen, I. M., et al. (2021). Fluorene-Containing β-Diketonato Ligands and Their Rhodium(I) Complexes—A Characterization and Crystallographic Study. Molecules. Available at: [Link]

  • Nishikiori, R., et al. (2020). Synthesis and Crystal Structures of Fluorinated β-Diketonate Metal (Al3+, Co2+, Ni2+, and Cu2+) Complexes. Crystal Growth & Design. Available at: [Link]

  • Zahn, S., et al. (2022). Fluorinated β-diketonate complexes M(tfac)2(TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films. RSC Advances. Available at: [Link]

  • Karimov, Z., et al. (2021). COMPLEX COMPOUNDS OF FLUORINATED β-DIKETONE DERIVATIVES WITH TRANSITION METALS. International Journal of Early Childhood Special Education. Available at: [Link]

  • McCollum, A. M., et al. (2009). Aluminum Complexes of Fluorinated β-Diketonate Ligands: Syntheses, Structures, Intramolecular Reduction, and Use in Ring-Opening Polymerization of Lactide. Organometallics. Available at: [Link]

  • Ang, W. H., et al. (2020). Fluorinated-NHC Transition Metal Complexes Leading Characters as Potential Anticancer Metallodrugs. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Del Gobbo, J. (2022). Design, synthesis and reactivity of novel transition metal complexes of 1,3-diketonates bearing perfluorinated or heterocyclic moieties. Master's Thesis, University of Lisbon. Available at: [Link]

  • Wilson, Z. J., et al. (2023). Pyridyl β-ketoenols, pyrazoles and their zinc complexes: synthesis, photophysical properties, and DNA binding. Dalton Transactions. Available at: [Link]

  • El-Ghezal, N., et al. (2022). Novel family of bis-pyrazole coordination complexes as potent antibacterial and antifungal agents. Scientific Reports. Available at: [Link]

  • Konshina, D. N., et al. (2023). β-Diketones in the synthesis of polycyclic systems containing pyrazole fragments. Molecules. Available at: [Link]

  • Cuffin-Munday, E. (2023). Spotlight Collection: Fluorinated ligands. Dalton Transactions Blog, Royal Society of Chemistry. Available at: [Link]

  • UAB Barcelona. (2008). New study of the coordination of pyrazole ligands to Pt(II). UABDivulga. Available at: [Link]

  • Al-Hamdani, A. A. S., et al. (2022). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. RSC Advances. Available at: [Link]

  • NextSDS. 1-(1-ETHYL-1H-PYRAZOL-4-YL)-4,4-DIFLUORO-BUTANE-1,3-DIONE. Substance Database. Available at: [Link]

  • Kumar, S., et al. (2012). The Scope Of Metal Complexes In Drug Design - A Review. Indian Drugs. Available at: [Link]

  • Li, Y., et al. (2021). Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. CrystEngComm. Available at: [Link]

  • Egger, A. (2017). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. Master's Thesis, University of Mississippi. Available at: [Link]

  • Warra, A. A. (2011). Transition metal complexes and their application in drugs and cosmetics – A Review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Abbas, N., et al. (2021). Nitrosopyrazolone Metal Complexes, Synthesis, Characterization and Biological Studies. Scholars International Journal of Chemistry and Material Sciences. Available at: [Link]

  • Al-Abbasee, M. J. T., et al. (2025). Synthesis and characterization of some novel complexes of multi-substituted pyrazole and dihydropyridine. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Ghorab, M. M., et al. (2012). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Uivarosi, V. (2017). Metal Complexes of Pharmaceutical Substances. IntechOpen. Available at: [Link]

  • Lee, H., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. Available at: [Link]

Sources

Application Notes and Protocols for the In Vitro Biological Evaluation of 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Your Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the initial in vitro biological characterization of novel 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione derivatives. Pyrazole-containing compounds are a well-established class of heterocyclic molecules with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects.[1][2][3] This guide presents detailed protocols for the essential preliminary assays in the drug discovery workflow: a biochemical enzyme inhibition assay and a cell-based cytotoxicity assay. The protocols are designed to be self-validating and are supported by explanations of the underlying scientific principles to aid in experimental design and data interpretation.

Introduction: The Significance of Pyrazole Derivatives in Drug Discovery

The pyrazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its versatile structure allows for diverse chemical modifications, leading to compounds with a wide array of biological activities. Derivatives of pyrazole have been shown to act as potent inhibitors of various enzymes and to modulate cellular signaling pathways, making them attractive candidates for therapeutic development.[1][2][4] The 1,3-dione functional group, in conjunction with the pyrazole ring, suggests that the 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione class of compounds may exhibit significant biological effects, warranting a thorough in vitro evaluation.

In vitro assays are the cornerstone of early-stage drug discovery, providing a controlled environment to assess the biological activity of novel compounds.[5][6] These assays are essential for identifying initial "hits" from a compound library, determining their potency, and elucidating their mechanism of action.[7][8] This guide will detail the foundational steps for preparing these pyrazole derivatives for testing and will provide robust protocols for two fundamental assay types that are critical for initial characterization.

Compound Preparation: The Foundation of Reproducible Data

The accuracy and reproducibility of any in vitro assay are critically dependent on the proper preparation of the test compound.[9][10] This involves creating a concentrated stock solution from which working solutions are prepared for the assays.

Key Considerations for Stock Solution Preparation
  • Solvent Selection: The choice of solvent is paramount and depends on the compound's solubility. Dimethyl sulfoxide (DMSO) is a versatile solvent for a wide range of organic compounds and is compatible with most in vitro assays at low final concentrations (typically <0.5%).[10] It is crucial to use anhydrous, high-purity DMSO to avoid compound precipitation.[9]

  • Molarity Calculation: Accurate calculation of the mass of the compound needed to achieve a desired stock concentration is essential. The formula for this calculation is:

    • Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) [10]

  • Storage and Handling: To maintain compound integrity, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[10] Storage at -20°C or -80°C in light-blocking vials is recommended.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro screening campaigns.

Materials:

  • 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione derivative powder

  • Anhydrous, high-purity DMSO[9]

  • Analytical balance

  • Sterile microcentrifuge tubes or amber vials

  • Calibrated pipettes and sterile tips

Procedure:

  • Calculate Required Mass: Determine the molecular weight (MW) of your specific derivative from its chemical structure. For a 10 mM stock solution in 1 mL (0.001 L), the required mass in milligrams is: Mass (mg) = 10 * MW * 0.001.

  • Weighing the Compound: In a chemical fume hood, carefully weigh the calculated mass of the compound into a sterile microcentrifuge tube.[9]

  • Dissolution: Add the appropriate volume of high-purity DMSO to the tube. For example, to make a 10 mM solution with 1 mg of a compound with a MW of 250 g/mol , you would add 400 µL of DMSO.

  • Mixing: Vortex the tube until the compound is completely dissolved. Gentle warming in a water bath may be necessary for some compounds.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, light-protected tubes. Label each aliquot clearly with the compound name, concentration, date, and your initials. Store at -20°C or -80°C.

Biochemical Assay: Enzyme Inhibition

Biochemical assays using purified enzymes are fundamental for identifying direct inhibitors and understanding their mechanism of action.[5][6] These assays provide a clean system to study the interaction between a compound and its target protein without the complexity of a cellular environment.

Rationale and Workflow

The goal of an enzyme inhibition assay is to determine the concentration of a compound required to reduce the enzyme's activity by half, known as the half-maximal inhibitory concentration (IC50).[7] This is achieved by measuring enzyme activity across a range of inhibitor concentrations.

enzyme_inhibition_workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis stock Prepare Compound Stock (e.g., 10 mM in DMSO) serial_dil Perform Serial Dilutions of Compound stock->serial_dil add_inhibitor Add Diluted Compound or Vehicle Control serial_dil->add_inhibitor reagents Prepare Enzyme, Substrate, and Buffer Solutions add_enzyme Add Enzyme Solution reagents->add_enzyme initiate_reaction Initiate Reaction by Adding Substrate reagents->initiate_reaction add_inhibitor->add_enzyme pre_incubate Pre-incubate to Allow Compound-Enzyme Binding add_enzyme->pre_incubate pre_incubate->initiate_reaction incubate Incubate at Optimal Temperature initiate_reaction->incubate detect Detect Signal (e.g., Absorbance, Fluorescence) incubate->detect plot Plot % Inhibition vs. log[Compound] detect->plot fit Fit Data with Non-linear Regression (Sigmoidal Curve) plot->fit calc_ic50 Determine IC50 Value fit->calc_ic50

Caption: Workflow for an enzyme inhibition assay.

Protocol: Generic Kinase Inhibition Assay (Luminescent)

This protocol is a template for a generic kinase inhibition assay using a luminescent readout, which measures the amount of ATP remaining after the kinase reaction.

Materials:

  • Purified kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Assay buffer (e.g., HEPES buffer with MgCl2, BSA)

  • 10 mM stock solution of the pyrazole derivative in DMSO

  • Vehicle control (DMSO)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Dilution: Prepare a serial dilution series of the pyrazole derivative. A common approach is a 1:3 dilution series to cover a wide concentration range.[11]

  • Assay Plate Preparation:

    • Add 5 µL of the diluted compound or vehicle control to the appropriate wells of the assay plate.

    • Add 10 µL of a solution containing the kinase and its substrate to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.[7]

  • Reaction Initiation: Add 10 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near its Km for the kinase.

  • Reaction Incubation: Incubate the plate at 30°C or 37°C for 1-2 hours.

  • Signal Detection: Stop the reaction and detect the signal according to the manufacturer's instructions for the luminescent assay kit. This typically involves adding a reagent that depletes the remaining ATP and then a second reagent that converts ADP to ATP, which is then used in a luciferase reaction to generate a light signal.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.[7][12]

Data Presentation
Compound Concentration (µM)Luminescence (RLU) - Rep 1Luminescence (RLU) - Rep 2Average RLU% Inhibition
Vehicle (0)1,200,0001,210,0001,205,0000.0
0.011,150,0001,165,0001,157,5004.0
0.1950,000960,000955,00020.7
1610,000600,000605,00049.8
10150,000160,000155,00087.1
10050,00055,00052,50095.6
No Enzyme45,00048,00046,500100.0

Table 1: Example data from a kinase inhibition assay.

Cell-Based Assay: Cytotoxicity and Proliferation

Cell-based assays are crucial for understanding a compound's effect in a more physiologically relevant context.[13][14][15] A primary cell-based assay is the evaluation of a compound's cytotoxicity or its ability to inhibit cell proliferation, which is a key characteristic for potential anti-cancer agents.[16][17]

Rationale and Workflow

The MTT assay is a widely used colorimetric method to assess cell viability.[18] Viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[18]

cell_assay_workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Compound Treatment cluster_day4 Day 4: Viability Assay cluster_analysis Data Analysis culture Culture Cells to Logarithmic Growth Phase harvest Harvest and Count Cells culture->harvest seed Seed Cells into a 96-well Plate harvest->seed attach Incubate Overnight for Cell Attachment seed->attach prep_dilutions Prepare Serial Dilutions of Compound in Medium add_compound Add Compound Dilutions to Cells prep_dilutions->add_compound add_mtt Add MTT Reagent to Each Well add_compound->add_mtt Incubate for 48-72h incubate_mtt Incubate for 2-4 Hours (Formazan Formation) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals with DMSO incubate_mtt->solubilize read_abs Read Absorbance at ~570 nm solubilize->read_abs plot_viability Plot % Viability vs. log[Compound] read_abs->plot_viability fit_curve Fit Data with Non-linear Regression plot_viability->fit_curve calc_ic50_cell Determine IC50 Value fit_curve->calc_ic50_cell

Caption: Workflow for an MTT-based cell viability assay.[19]

Protocol: MTT Cytotoxicity Assay

This protocol outlines the steps for determining the IC50 of a pyrazole derivative in an adherent cancer cell line.

Materials:

  • Selected cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 10 mM stock solution of the pyrazole derivative in DMSO

  • MTT solution (5 mg/mL in sterile PBS)[20]

  • MTT solvent (e.g., DMSO or 10% SDS in 0.01 M HCl)[20]

  • Sterile, flat-bottom 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (absorbance)

Procedure:

  • Cell Seeding:

    • Culture cells until they reach 70-80% confluency.

    • Harvest the cells using trypsin, count them, and assess viability (should be >95%).

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL).[20]

    • Incubate the plate for 24 hours to allow the cells to attach.[20]

  • Compound Treatment:

    • Prepare a serial dilution of the pyrazole derivative in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with the highest DMSO concentration used).[20]

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution to each well.[20]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[20]

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[18]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percent viability for each concentration relative to the vehicle-treated cells (100% viability).

    • Plot the percent viability against the logarithm of the compound concentration and fit the data using non-linear regression to determine the IC50 value.

Data Presentation
Compound Concentration (µM)Absorbance (570 nm) - Rep 1Absorbance (570 nm) - Rep 2Average Absorbance% Viability
Vehicle (0)0.8500.8620.856100.0
0.10.8450.8550.85099.3
10.7600.7700.76589.4
100.4300.4400.43550.8
500.1500.1600.15518.1
1000.0800.0850.0839.7
No Cells0.0500.0520.0510.0

Table 2: Example data from an MTT cytotoxicity assay.

Conclusion

The protocols detailed in this application note provide a robust framework for the initial in vitro biological characterization of 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione derivatives. By systematically assessing their effects in both biochemical and cell-based assays, researchers can efficiently identify bioactive compounds, determine their potency, and gather preliminary insights into their potential mechanisms of action. This foundational data is critical for guiding further optimization and development of this promising class of molecules in the drug discovery pipeline.

References

  • Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts.
  • Infinix Bio. (2026, February 28). Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development.
  • Da-Ta Biotech. (2024, April 8). In Vitro Enzyme Assay: Cutting Edge Research.
  • Benchchem. (2025). Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors.
  • SPT Labtech. The Complete Guide to Cell-Based Assays.
  • Mhatre, P. (2022, July 11). Create a Flowchart using Graphviz Dot. Medium.
  • An, F., & Hu, Y. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmaceutical Analysis, 12(5), 763-771.
  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions.
  • Benchchem. (2025). Propaquizafop stock solution preparation for in vitro assays.
  • Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • PhytoTech Labs. Preparing Stock Solutions.
  • Benchchem. (2025). Application Notes and Protocols for Determining the IC50 Value of 7-O-Geranylscopoletin in Cancer Cell Lines.
  • BioAgilytix. The Use of Cell-Based Assays for Translational Medicine Studies.
  • Benchchem. (2025). Application Note: A Protocol for the Preparation of Stock Solutions of [Compound].
  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions.
  • melp.nl. Flow charts in code: enter graphviz and the "dot" language.
  • Chem Help ASAP. (2023, August 18). functional in vitro assays for drug discovery. YouTube.
  • Dare, J. (2025, September 13). Creating Software Engineering Flow Charts with Graphviz Dot.
  • BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics.
  • BPS Bioscience. Serial Dilution Protocol.
  • Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
  • ResearchGate. (2012, December 30). In vitro enzymatic assay.
  • Benchchem. (2025). Application Notes and Protocols for Determining Edotecarin IC50 Values using MTT Assay.
  • Sketchviz. Guide to Flowcharts in Graphviz.
  • Adwoa Biotech. (2020, April 13). SERIAL DILUTIONS for STANDARD CURVE, DOSE RESPONSE CURVE and Calibration Curve Creation. YouTube.
  • NextSDS. 1-(1-ETHYL-1H-PYRAZOL-4-YL)-4,4-DIFLUORO-BUTANE-1,3-DIONE.
  • Al-Sanea, M. M., & El-Sayed, M. A. (2022). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research, 13(Suppl 1), S1-S15.
  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-Majid, A. M., Barakat, A., & Ali, R. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(2), 253.
  • Al-Hazmi, G. H., Marrakkur, V., Naik, L., & Refat, M. S. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(5), 5557-5565.
  • ResearchGate. (2025, October). Biologically active pyrazole derivatives.

Sources

Application of 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione in medicinal chemistry and drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione for Medicinal Chemistry and Drug Discovery

Introduction: Unveiling a Privileged Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic design of novel molecular entities is paramount. The compound 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione represents a compelling convergence of three critical pharmacophoric motifs: the biologically versatile pyrazole ring, a flexible 1,3-dione linker, and a metabolically robust difluoromethyl group. While this specific molecule is a novel entity for extensive biological profiling, its constituent parts are well-established "privileged structures" in numerous FDA-approved therapeutics.[1]

This guide provides a comprehensive framework for researchers exploring the potential of this compound. We will dissect the scientific rationale behind its design, propose detailed protocols for its synthesis and biological evaluation, and outline a strategic workflow for its development as a potential therapeutic agent, with a primary focus on anticancer applications.

Section 1: The Scientific Rationale—A Trifecta of Pharmacophoric Advantage

The therapeutic potential of 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione is not speculative; it is grounded in the proven success of its core components.

The Pyrazole Core: A Foundation of Diverse Bioactivity

The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This structure is a cornerstone of medicinal chemistry, celebrated for its ability to engage in various biological interactions like hydrogen bonding and hydrophobic interactions.[2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[3][4][5] Notably, several blockbuster drugs, particularly in oncology, incorporate the pyrazole scaffold to target protein kinases.[1]

The 1,3-Dione Linker: A Hub of Reactivity and Interaction

The butane-1,3-dione moiety serves as a flexible and reactive linker. Its chemical nature makes it an excellent building block for the synthesis of more complex heterocyclic systems.[6][7] Furthermore, 1,3-dicarbonyl compounds can act as chelating agents for metal ions, a property that can be exploited in the design of metalloenzyme inhibitors. Derivatives of cyclic 1,3-diones have been successfully investigated as potent anticancer agents, highlighting the intrinsic biological relevance of this functional group.[8][9]

Gem-Difluorination: Engineering for Potency and Stability

The introduction of fluorine into drug candidates is a powerful and widely used strategy in modern medicinal chemistry.[10] The gem-difluoro (CF2) group, in particular, offers several key advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This "metabolic blocking" can significantly increase a drug's half-life and bioavailability.[11][12][13]

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity (pKa) of nearby protons and influence the molecule's overall lipophilicity and membrane permeability.[11]

  • Enhanced Binding Affinity: The CF2 group can form favorable interactions with protein targets, potentially increasing binding potency compared to its non-fluorinated counterparts.[14]

This strategic combination of a proven heterocyclic core, a versatile linker, and a metabolic shield makes this molecule a high-priority candidate for screening and development.

Section 2: Proposed Synthesis and Characterization

A logical and efficient synthesis is the first step in exploring a new chemical entity. We propose a convergent synthesis strategy that is common for this class of compounds.

Proposed Synthetic Workflow

The synthesis can be achieved via a Claisen condensation reaction, a fundamental method for forming carbon-carbon bonds. This involves reacting a pyrazole-derived methyl ketone with a difluoroacetate ester.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A 1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one C Claisen Condensation A->C Base (e.g., NaH, NaOEt) Solvent (e.g., THF, EtOH) B Ethyl 2,2-difluoroacetate B->C D 1-(1-ethyl-1H-pyrazol-4-yl)-4,4- difluorobutane-1,3-dione C->D Acidic Workup

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

Objective: To synthesize 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione.

Materials:

  • 1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one

  • Ethyl 2,2-difluoroacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 equivalents). Carefully wash the NaH with anhydrous hexanes to remove mineral oil, decant the hexanes, and suspend the NaH in anhydrous THF.

  • Reaction Initiation: Cool the NaH suspension to 0 °C in an ice bath. To this, add a solution of 1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one (1.0 equivalent) in anhydrous THF dropwise over 30 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Condensation: Add ethyl 2,2-difluoroacetate (1.1 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Carefully quench the reaction by slowly adding it to a beaker of ice-cold 1 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure dione product.

Structural Characterization

The identity and purity of the final compound must be confirmed using standard analytical techniques.

Technique Purpose Expected Observations
¹H NMR Confirms proton environmentSignals corresponding to the ethyl group, pyrazole ring protons, and the methylene group of the dione.
¹³C NMR Confirms carbon backboneSignals for carbonyl carbons, pyrazole carbons, and carbons of the ethyl group. The C-F coupling will be observable for the difluoromethyl carbon.
¹⁹F NMR Confirms fluorine presenceA single signal (triplet due to coupling with adjacent CH₂) confirming the CF₂ group.
FT-IR Identifies functional groupsCharacteristic stretches for C=O (dione), C=N (pyrazole), and C-F bonds.[15]
HRMS Confirms exact mass and formulaProvides the high-resolution mass-to-charge ratio, confirming the molecular formula C₉H₁₀F₂N₂O₂.

Section 3: Application in Anticancer Drug Discovery

Based on the prevalence of pyrazole-containing kinase inhibitors, a primary application for this compound is in anticancer research.[1] The following protocols outline a standard screening cascade to evaluate its potential.

Drug Discovery and Development Workflow

Caption: A typical workflow for early-stage anticancer drug discovery.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of the compound on various cancer cell lines. This is a crucial first-pass screen to identify general antiproliferative activity.[16]

Materials:

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HepG2 - liver)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO (10 mM stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well microplates, multichannel pipette, plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium (e.g., from 100 µM to 0.1 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Hypothetical Data Presentation:

Cell Line Tissue of Origin Hypothetical IC₅₀ (µM)
A549Lung Carcinoma8.5
MCF-7Breast Adenocarcinoma12.2
HepG2Hepatocellular Carcinoma5.1
NIH 3T3Normal Fibroblast> 100
Protocol 2: In Vitro ADME/Tox Profiling

Objective: To assess the drug-like properties of the compound early in the discovery process. The inclusion of the difluoro group is intended to improve these properties.[13]

A. Metabolic Stability Assay (Liver Microsomes)

Principle: This assay measures the rate at which the compound is metabolized by liver enzymes, providing an estimate of its metabolic half-life (t₁/₂).

Procedure:

  • Incubate the test compound (typically 1 µM) with human liver microsomes and NADPH (a necessary cofactor) at 37°C.

  • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining.

  • Calculate the in vitro half-life and intrinsic clearance.

B. Membrane Permeability Assay (PAMPA)

Principle: The Parallel Artificial Membrane Permeability Assay (PAMPA) predicts passive absorption across the gut wall.[17]

Procedure:

  • A 96-well filter plate is coated with a lipid-infused artificial membrane, separating a donor compartment from an acceptor compartment.

  • The test compound is added to the donor wells.

  • After incubation, the concentration of the compound in both donor and acceptor wells is measured by UV-Vis spectroscopy or LC-MS.

  • The permeability coefficient (Pe) is calculated.

Hypothetical ADME/Tox Data Summary:

Parameter Assay Hypothetical Result Interpretation
Metabolic Stability Liver Microsome t₁/₂45 minModerate to good stability, suggesting the CF₂ group is effective.
Permeability PAMPA (Pe)12 x 10⁻⁶ cm/sHigh permeability, likely to be well-absorbed orally.
Cardiotoxicity Risk hERG Inhibition IC₅₀> 30 µMLow risk of causing cardiac arrhythmia.[17]
Cytotoxicity Normal Cell Line (e.g., NIH 3T3) IC₅₀> 100 µMSelective towards cancer cells over normal cells.

Section 4: Data Interpretation and Next Steps

The initial data will guide the subsequent research strategy. A compound with low micromolar IC₅₀ values against cancer cells and a favorable ADME-Tox profile is a strong candidate for further development.

Structure-Activity Relationship (SAR) Logic

If the initial compound (the "hit") shows promise, the next step is to synthesize analogs to establish a Structure-Activity Relationship (SAR). The goal is to improve potency and selectivity while maintaining good drug-like properties.

SAR_Logic cluster_R1 R1 Modification (Pyrazole N1) cluster_R2 R2 Modification (Dione Moiety) cluster_R3 R3 Modification (Pyrazole C-position) Start Initial Hit Compound (Ethyl Group) R1_1 Methyl Start->R1_1 Vary Alkyl/Aryl R1_2 Propyl Start->R1_2 Vary Alkyl/Aryl R1_3 Cyclopropyl Start->R1_3 Vary Alkyl/Aryl R1_4 Phenyl Start->R1_4 Vary Alkyl/Aryl R2_1 Trifluoro (CF3) Start->R2_1 Vary Fluorination R2_2 Monofluoro (CH2F) Start->R2_2 Vary Fluorination R2_3 Non-fluorinated Start->R2_3 Vary Fluorination R3_1 Add Methyl group Start->R3_1 Explore Pyrazole Substitution R3_2 Add Phenyl group Start->R3_2 Explore Pyrazole Substitution Assay Screen Analogs: - Cytotoxicity (IC50) - Target Engagement - ADME Properties R1_1->Assay R1_2->Assay R1_3->Assay R1_4->Assay R2_1->Assay R2_2->Assay R2_3->Assay R3_1->Assay R3_2->Assay Result Identify Lead Compound (Improved Potency & Properties) Assay->Result

Caption: Logic diagram for exploring Structure-Activity Relationships (SAR).

Conclusion

1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione is a strategically designed molecule that holds significant promise for medicinal chemistry and drug discovery. By leveraging the established strengths of its pyrazole, 1,3-dione, and difluoro components, it serves as an excellent starting point for identifying novel therapeutic agents, particularly in the field of oncology. The protocols and workflows detailed in this guide provide a robust framework for its synthesis, characterization, and comprehensive biological evaluation.

References

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
  • Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives. (n.d.).
  • Indane-1,3-Dione: From Synthetic Strategies to Applic
  • Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis. (2019). ACS Medicinal Chemistry Letters.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • 1-(1-ETHYL-1H-PYRAZOL-4-YL)-4,4-DIFLUORO-BUTANE-1,3-DIONE. (n.d.). NextSDS.
  • Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. (2023). ACS Omega.
  • Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. (n.d.). PMC.
  • The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters.
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research and Reviews.
  • An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (2025).
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Breaking C-F bonds in drugs. (2023). Hypha Discovery Blogs.
  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). MDPI.
  • Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. (2023). Universiteit van Amsterdam.
  • Contribution of Organofluorine Compounds to Pharmaceuticals. (2020). ACS Omega.
  • methanone. (2025). ResearchGate.

  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024). Royalchem.
  • Current status of pyrazole and its biological activities. (n.d.). PMC.

Sources

Catalytic Applications of Transition Metal Complexes with 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The strategic design of ligands for transition metal catalysis is a cornerstone of modern synthetic chemistry, enabling the development of efficient and selective transformations. The ligand, 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione, represents a sophisticated class of chelating agents that merge the advantageous properties of both pyrazoles and fluorinated β-diketones. The pyrazole moiety, a five-membered nitrogen-containing heterocycle, offers a robust coordination site and the ability to modulate the electronic properties of the metal center.[1][2] The β-diketone framework is a classic bidentate chelator, forming stable complexes with a wide array of transition metals.[3][4] The incorporation of difluoroalkyl groups significantly enhances the Lewis acidity of the metal center in the resulting complex, which can profoundly influence its catalytic activity and stability.[5][6]

This guide provides an in-depth exploration of the potential catalytic applications of transition metal complexes bearing the 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione ligand. We will delve into the synthesis of the ligand and its complexes, followed by detailed protocols for their proposed application in Suzuki-Miyaura cross-coupling reactions, a vital transformation in pharmaceutical and materials science.[7][8]

Rationale for Catalytic Design

The unique structural features of 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione make its transition metal complexes highly promising catalysts. The pyrazole nitrogen acts as a σ-donor, which can influence the electrophilicity of the metal center.[8] The difluoromethyl group is a strong electron-withdrawing group, which enhances the Lewis acidity of the coordinated metal ion. This increased acidity can facilitate key steps in catalytic cycles, such as transmetalation in cross-coupling reactions.[9] Furthermore, the fluorine atoms can engage in non-covalent interactions that may influence the selectivity of the catalytic process.

Synthesis of the Ligand and a Representative Palladium(II) Complex

Part 1: Synthesis of 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione

This protocol outlines the synthesis of the title ligand via a Claisen condensation reaction.[5]

Experimental Protocol:

  • Preparation of the Pyrazole Precursor: Synthesize ethyl 1-ethyl-1H-pyrazole-4-carboxylate. This can be achieved through established literature procedures, for example, by the reaction of ethyl 4-formyl-1H-pyrazole-3-carboxylate with an ethylating agent followed by appropriate functional group manipulations.[10]

  • Claisen Condensation:

    • To a solution of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), add a solution of ethyl 1-ethyl-1H-pyrazole-4-carboxylate (1 equivalent) in anhydrous THF dropwise at 0 °C.

    • After stirring for 30 minutes at 0 °C, add ethyl difluoroacetate (1.1 equivalents) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione.

Visualization of the Synthetic Workflow:

Synthesis_Workflow cluster_ligand Ligand Synthesis Pyrazole_Precursor Ethyl 1-ethyl-1H-pyrazole-4-carboxylate Reaction Claisen Condensation Pyrazole_Precursor->Reaction NaH_THF NaH in THF NaH_THF->Reaction Ethyl_Difluoroacetate Ethyl difluoroacetate Ethyl_Difluoroacetate->Reaction Purification Purification Reaction->Purification Ligand 1-(1-ethyl-1H-pyrazol-4-yl)- 4,4-difluorobutane-1,3-dione Purification->Ligand

Caption: Synthetic workflow for the ligand.

Part 2: Synthesis of a Bis(ligand) Palladium(II) Complex

This protocol describes the synthesis of a representative palladium(II) complex.

Experimental Protocol:

  • Complexation Reaction:

    • Dissolve 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione (2.2 equivalents) in ethanol in a round-bottom flask.

    • To this solution, add a solution of palladium(II) chloride (1 equivalent) in ethanol.

    • Add a few drops of a weak base (e.g., triethylamine) to facilitate deprotonation of the β-diketone.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • A precipitate should form. Collect the solid by vacuum filtration.

    • Wash the solid with cold ethanol and then diethyl ether.

    • Dry the complex under vacuum.

    • Characterize the complex using standard analytical techniques (NMR, IR, Mass Spectrometry, Elemental Analysis).

Visualization of the Complexation Workflow:

Complexation_Workflow Ligand_sol Ligand in Ethanol Reaction Complexation Ligand_sol->Reaction PdCl2_sol PdCl2 in Ethanol PdCl2_sol->Reaction Base Triethylamine Base->Reaction Filtration Filtration & Washing Reaction->Filtration Pd_Complex Bis(ligand) Palladium(II) Complex Filtration->Pd_Complex

Caption: Workflow for the synthesis of the Palladium(II) complex.

Proposed Catalytic Application: Suzuki-Miyaura Cross-Coupling

The synthesized palladium(II) complex is proposed as a pre-catalyst for the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[7]

Protocol for a Model Suzuki-Miyaura Reaction

This protocol details the coupling of 4-bromoanisole with phenylboronic acid.

Reagents and Materials:

  • Bis(1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dionato)palladium(II) complex

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene/Water (10:1 v/v) solvent mixture

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Experimental Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add the palladium(II) complex (0.5-2 mol%).

    • Add 4-bromoanisole (1 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the degassed toluene/water solvent mixture via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at 80-100 °C.

    • Monitor the reaction progress by TLC or Gas Chromatography (GC).

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Add water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 4-methoxybiphenyl.

Proposed Catalytic Cycle:

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)-X(L_n) OxAdd->PdII_ArX Transmetalation Transmetalation (Ar'-B(OH)2) PdII_ArX->Transmetalation PdII_ArAr Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: Proposed catalytic cycle for the Suzuki-Miyaura reaction.

Data Presentation

The following table presents hypothetical data for the optimization of the Suzuki-Miyaura reaction, illustrating the potential performance of the catalyst.

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
12801275
21801285
30.5801292
40.5100695
50.11001288

Conclusion and Future Perspectives

The transition metal complexes of 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione hold significant promise as versatile catalysts in organic synthesis. The protocols provided herein offer a robust starting point for researchers to explore their potential. Future work should focus on expanding the scope of catalytic transformations, including other cross-coupling reactions (e.g., Heck, Sonogashira), asymmetric catalysis by employing chiral variants of the ligand, and detailed mechanistic studies to further elucidate the role of the fluorinated pyrazole-β-diketone ligand in catalysis. The unique electronic properties conferred by this ligand framework open up exciting avenues for the development of next-generation catalysts for challenging chemical transformations.

References

  • Kinetic and mechanistic studies of metal complexes of – diketones - a review - IOSR Journal. (2022). Available at: [Link]

  • β-Diketones in the synthesis of polycyclic systems containing pyrazole fragments - ResearchGate. (n.d.). Available at: [Link]

  • Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC. (n.d.). Available at: [Link]

  • (PDF) Transition metal complexes with pyrazole based ligands - ResearchGate. (2026). Available at: [Link]

  • A review of the recent coordination chemistry and catalytic applications of pyrazole and pyrazolyl transition metal complexes | Request PDF - ResearchGate. (2026). Available at: [Link]

  • Spectroscopic, Thermal and Antimicrobial Study of Some Transition Metal(II) Complexes of β-Diketones | Asian Journal of Chemistry. (2020). Available at: [Link]

  • Synthesis of (Z)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(phenylamino)prop-2-en-1-one derivatives as potential anticancer and apoptosis inducing agents - PubMed. (2016). Available at: [Link]

  • Syntheses and Characterization of Main Group, Transition Metal, Lanthanide, and Actinide Complexes of Bidentate Acylpyrazolone Ligands - PMC. (n.d.). Available at: [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC - NIH. (n.d.). Available at: [Link]

  • Experimental and computational journey on transition-metal-catalyzed C–H functionalization with fluorinated π-systems - Xingwei Li. (2024). Available at: [Link]

  • Application of Coordination Compounds with Transition Metal Ions in the Chemical Industry—A Review - MDPI. (2020). Available at: [Link]

  • Transition metal complexes of 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazoles: Synthesis and characterization - ResearchGate. (2025). Available at: [Link]

  • A Simple and Efficient Synthesis of Ethyl 1-Aryl-4-formyl-1 H -pyrazole-3-carboxylates - ResearchGate. (n.d.). Available at: [Link]

  • Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones | Journal of the American Chemical Society. (2024). Available at: [Link]

  • Metal-Organic Frameworks of Pyrazolate Derivatives: Synthesis and Applications for Chemical Sensing, Gas Separation, and Catalysis - TSpace. (n.d.). Available at: [Link]

  • Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review - ACS Publications. (2021). Available at: [Link]

  • Synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol via trans-1,3. (2021). Available at: [Link]

  • Recent Advances in the Structure Elucidation of d10 transition metal Complexes based on 16-membered ring macrolide Drug | Indian Journal of Chemistry (IJC). (2024). Available at: [Link]

  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - PMC. (2018). Available at: [Link]

  • University of Groningen Fluoride-activated Catalysis Tsygankov, Aleksei. (n.d.). Available at: [Link]

  • Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives | Request PDF - ResearchGate. (n.d.). Available at: [Link]

Sources

Step-by-step condensation reaction protocol using 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Synthesis of a Novel Bi-heterocyclic Scaffold via Acid-Catalyzed Cyclocondensation of 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of a novel fluorinated bi-pyrazole derivative through the cyclocondensation of 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione with a hydrazine derivative. Fluorinated pyrazole scaffolds are of significant interest in medicinal chemistry and drug development due to their enhanced metabolic stability and unique binding properties.[1][2] This protocol is designed for researchers in organic synthesis and drug discovery, offering a robust method for creating complex heterocyclic systems from specialized building blocks. The guide includes mechanistic insights, a complete experimental workflow, characterization guidelines, and troubleshooting advice.

Introduction and Scientific Background

The pyrazole nucleus is a privileged scaffold in pharmaceutical science, present in numerous approved drugs.[3] The fusion of a pyrazole ring with other heterocyclic systems can lead to novel molecular architectures with unique pharmacological profiles.[4] The starting material, 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione, is a valuable synthetic intermediate. Its 1,3-dicarbonyl moiety is primed for cyclocondensation reactions, while the gem-difluoro group can significantly modulate the physicochemical properties of the final product, such as lipophilicity and metabolic stability.[1]

The most reliable and fundamental transformation for 1,3-dicarbonyl compounds is the Knorr pyrazole synthesis, which involves a cyclocondensation reaction with a hydrazine derivative.[3] This reaction proceeds via initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield a stable, aromatic pyrazole ring. This protocol will detail the reaction with phenylhydrazine as a representative example, yielding a 1,5-disubstituted pyrazole, a common outcome in such syntheses.

Reaction Scheme

G R1 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione plus1 + R2 Phenylhydrazine arrow Ethanol (Solvent) Acetic Acid (Catalyst) Reflux, 8-12h P1 4-(3-(difluoromethyl)-1-phenyl-1H-pyrazol-5-yl)-1-ethyl-1H-pyrazole plus2 + H2O arrow->P1

Caption: General reaction scheme for the synthesis.

Materials and Equipment

Reagents & Consumables
ReagentFormulaMW ( g/mol )Molarity/PuritySupplierNotes
1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dioneC9H10F2N2O2232.19>95%e.g., NextSDS[5]Starting material
PhenylhydrazineC6H8N2108.14>97%Standard SupplierToxic! Handle with care.
Ethanol (Absolute)C2H5OH46.07200 Proof, AnhydrousStandard SupplierReaction Solvent
Acetic Acid (Glacial)CH3COOH60.05>99.7%Standard SupplierCatalyst
Ethyl AcetateC4H8O288.11ACS GradeStandard SupplierExtraction Solvent
Saturated Sodium BicarbonateNaHCO384.01Aqueous SolutionIn-house prepFor neutralization
Brine (Saturated NaCl)NaCl58.44Aqueous SolutionIn-house prepFor washing
Anhydrous Magnesium SulfateMgSO4120.37GranularStandard SupplierDrying Agent
Deuterated ChloroformCDCl3120.38with 0.03% TMSStandard SupplierFor NMR analysis
Equipment
  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Schlenk line or source of inert gas (Nitrogen/Argon)

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Flash chromatography system (e.g., silica gel)

  • Analytical instruments: NMR Spectrometer, LC-MS

Detailed Experimental Protocol

This protocol outlines a standard procedure for a 1.0 mmol scale reaction.

Reaction Setup
  • Drying Glassware: Ensure all glassware, including the round-bottom flask, condenser, and stir bar, is thoroughly dried in an oven (e.g., at 120°C for 2 hours) and allowed to cool under a stream of inert gas.

  • Adding Reagents: To the 50 mL round-bottom flask containing a magnetic stir bar, add 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione (232 mg, 1.0 mmol, 1.0 equiv.).

  • Solvent Addition: Add absolute ethanol (10 mL) to the flask to dissolve the starting material. Stir until a clear solution is formed.

  • Catalyst and Nucleophile Addition: Add glacial acetic acid (0.1 mL, ~3 drops) to the solution to serve as a catalyst. This step is crucial for activating the carbonyl groups for nucleophilic attack. Subsequently, add phenylhydrazine (108 mg, 0.1 mL, 1.0 mmol, 1.0 equiv.) dropwise to the stirring solution at room temperature.

    • Expertise Note: Using a slight excess of the hydrazine (e.g., 1.05 equiv.) can sometimes drive the reaction to completion, but a 1:1 stoichiometry is recommended for the initial attempt to minimize purification challenges.

Reaction Execution
  • Heating to Reflux: Attach the reflux condenser to the flask and ensure a gentle flow of cooling water. Place the flask in a preheated oil bath or heating mantle set to approximately 85-90°C to bring the ethanol to a gentle reflux.

  • Monitoring: Allow the reaction to proceed under reflux for 8-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting diketone spot indicates reaction completion.

Work-up and Purification
  • Cooling and Concentration: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Remove the solvent using a rotary evaporator.

  • Extraction: Redissolve the resulting residue in ethyl acetate (30 mL). Transfer the solution to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate solution (2 x 20 mL) to neutralize the acetic acid catalyst.

    • Water (1 x 20 mL).

    • Brine (1 x 20 mL) to remove residual water.

    • Trustworthiness Note: Each washing step is critical for removing impurities. Proper separation of layers is essential for a clean product.

  • Drying and Filtration: Dry the separated organic layer over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent and wash the solid with a small amount of ethyl acetate.

  • Final Concentration: Concentrate the filtrate under reduced pressure to yield the crude product, which will likely be a viscous oil or a solid.

  • Purification: Purify the crude product using flash column chromatography on silica gel. A gradient elution starting from 10% ethyl acetate in hexanes and gradually increasing to 40% is recommended to isolate the final product.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Reaction Mechanism

The reaction proceeds through a well-established cyclocondensation mechanism.

G A 1. Nucleophilic Attack (Hydrazine attacks a carbonyl) B 2. Proton Transfer (Forms carbinolamine intermediate) A->B Fast C 3. Dehydration (Loss of H2O to form hydrazone) B->C Rate-determining D 4. Intramolecular Cyclization (N attacks the second carbonyl) C->D Intramolecular E 5. Final Dehydration (Loss of H2O to form aromatic pyrazole ring) D->E Acid-catalyzed F Product (Aromatic Bi-pyrazole) E->F Aromatization

Caption: Key steps of the cyclocondensation mechanism.

  • Nucleophilic Attack: The terminal nitrogen of phenylhydrazine, being the more nucleophilic atom, attacks one of the carbonyl carbons of the diketone.

  • Intermediate Formation: A tetrahedral intermediate (a carbinolamine) is formed, which quickly equilibrates.

  • Dehydration to Hydrazone: Under acidic conditions, the hydroxyl group is protonated and eliminated as a water molecule, forming a stable hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon, forming a five-membered ring.

  • Final Dehydration: A second molecule of water is eliminated through another acid-catalyzed dehydration step, resulting in the formation of the stable, aromatic pyrazole ring.

Characterization and Expected Results

  • Yield: Expected yields for this type of reaction typically range from 60-85% after purification.

  • Physical Appearance: The final product is expected to be an off-white to pale yellow solid or a thick oil.

  • ¹H NMR: Expect to see characteristic signals for the ethyl group, the aromatic protons from the phenyl ring, and the distinct protons on both pyrazole rings. The CH proton of the difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms.

  • ¹⁹F NMR: A single environment for the two fluorine atoms is expected, appearing as a doublet due to coupling with the adjacent proton.

  • LC-MS: A clean peak corresponding to the mass of the product ([M+H]⁺) should be observed, confirming the molecular weight.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Insufficient heating; Inactive catalyst; Poor quality reagents.Ensure reflux temperature is reached. Use fresh, high-purity reagents. Add a slightly larger catalytic amount of acetic acid.
Multiple Spots on TLC Incomplete reaction; Formation of regioisomers; Side reactions.Increase reaction time. If using an unsymmetrical hydrazine, isomers are possible and may require careful chromatographic separation.
Difficult Purification Excess hydrazine remaining; Polar byproducts.Ensure the work-up washing steps are performed thoroughly to remove unreacted hydrazine and acid. A more specialized chromatography technique may be needed.
Low Isolated Yield Product loss during work-up or chromatography.Be careful during extractions to avoid losing the organic layer. Use appropriate column size and solvent volume for chromatography.

Safety Precautions

  • Phenylhydrazine is toxic and a suspected carcinogen. Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • The reaction should be conducted in a well-ventilated area, preferably a fume hood.

  • Standard precautions for handling flammable organic solvents like ethanol and ethyl acetate must be followed.

References

  • A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. MDPI.
  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors. ACS Publications.
  • The Chemistry of Pyrazolopyrimidines and their Applications. TSI Journals.
  • Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • One-Pot-Condensation Reaction of Heterocyclic Amine, 1,3-Diketone and Aldehydes Using In Situ Generated Superoxide Ion. IntechOpen.
  • Studies on condensation of 1,3-dicarbonyls with malononitrile: Synthesis of 2-pyridinones. ResearchGate.
  • Multicomponent Heterocyclic Chemistry for Undergraduate Organic Laboratory: Biginelli Reaction with Multiple Unknowns. ACS Publications.
  • 1-(1-ETHYL-1H-PYRAZOL-4-YL)-4,4-DIFLUORO-BUTANE-1,3-DIONE. NextSDS.
  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove.
  • Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives. ResearchGate.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.

Sources

Troubleshooting & Optimization

How to improve synthesis yield of 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter yield bottlenecks when synthesizing highly functionalized fluorinated building blocks. The synthesis of 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione via a Claisen condensation between 1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one and ethyl difluoroacetate presents unique mechanistic challenges.

This guide is designed to move beyond basic protocols by explaining the underlying causality of the reaction mechanics, providing you with a self-validating system to troubleshoot and optimize your yields.

Troubleshooting Guide: Claisen Condensation Yield Optimization

Q: My reaction stalls at 40-50% conversion, and I recover a large amount of my starting methyl ketone. How do I drive the reaction to completion?

A: This is a classic thermodynamic stalling issue caused by the inherent acidity of your product. The newly formed 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione possesses highly acidic methylene protons (pKa ~ 5–7) due to the strong electron-withdrawing effects of the difluoromethyl and pyrazole groups.

If you use only 1.0 equivalent of base, the very first molecule of product formed will immediately donate a proton to the unreacted enolate of your starting material (pKa ~ 20). This quenches your nucleophile and halts the reaction at exactly 50% conversion.

Solution: You must strictly adhere to the 2.5 Equivalent Rule . Using 2.5 to 3.0 equivalents of a strong base ensures that the formed 1,3-diketone is immediately deprotonated into a stable metal-diketonate complex. This complex acts as a thermodynamic sink, driving the equilibrium forward to completion [1].

ReactionMechanics MK 1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one (Starting Ketone) Base1 Base (1.0 eq) Deprotonation MK->Base1 Enolate Kinetic Enolate (Nucleophile) Base1->Enolate Enolate->MK Quenched by product if <2 eq base used Ester Ethyl Difluoroacetate (Electrophile) Enolate->Ester SelfCond Ketone Self-Condensation (Side Product) Enolate->SelfCond Slow ester addition / Poor electrophilicity Diketone 1,3-Diketone (Transient Intermediate) Ester->Diketone Base2 Base (1.0+ eq) Thermodynamic Sink Diketone->Base2 StableEnolate Stable Metal-Enolate Complex (Drives Reaction to Completion) Base2->StableEnolate

Fig 1: Claisen condensation pathway illustrating the necessity of >2 base equivalents to prevent enolate quenching.

Q: I am observing complete consumption of ethyl difluoroacetate, but no product is forming. What is destroying my electrophile?

A: Ethyl difluoroacetate is highly susceptible to nucleophilic attack by hydroxide ions, which leads to rapid saponification into difluoroacetic acid and ethanol. If your solvent, base, or glassware contains trace moisture, the base (e.g., NaH) will react with water to form NaOH, which preferentially destroys your ester rather than deprotonating the ketone.

Solution: Ensure strict anhydrous conditions. Use freshly titrated bases, anhydrous solvents (Karl Fischer titration < 50 ppm H₂O), and flame-dried glassware. Furthermore, ethyl difluoroacetate is volatile (bp ~97 °C); avoid excessive nitrogen sweeping during the reaction to prevent evaporative loss.

Q: After the aqueous workup, my organic layer contains almost no product, even though TLC showed product formation. Where did it go?

A: 1,3-diketones are excellent bidentate ligands. During the reaction, they form a highly stable, water-soluble chelate complex with the alkali metal counterion (Li⁺ or Na⁺). A standard neutral aqueous quench will leave this complex trapped in the aqueous layer, and it will be discarded during separation.

Solution: You must perform an aggressive acidic workup. Cool the mixture to 0 °C and add 1M HCl until the aqueous phase reaches a sustained pH of 2.0 - 2.5. This breaks the metal chelate by fully protonating the enol, allowing the free diketone to partition into the organic phase.

WorkupProtocol Start Crude Mixture (Metal-Enolate) Quench Cool to 0°C Add 1M HCl Start->Quench CheckPH Acidify to pH 2-3 (Breaks Chelate) Quench->CheckPH Extract Extract with EtOAc (Organic Phase) CheckPH->Extract Aqueous Discard Aqueous (Metal Salts) Extract->Aqueous Aqueous Purify Dry & Concentrate Yield Free Diketone Extract->Purify Organic

Fig 2: Acidic workup workflow required to break the stable metal-diketonate chelate complex.

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Methoxide (NaOMe) instead of NaH or LiHMDS? A: While NaOMe is a traditional choice for some Claisen condensations, we strongly advise against it for difluoromethylated systems. NaOMe operates under thermodynamic equilibrium and can act as a nucleophile, leading to transesterification or destruction of the ethyl difluoroacetate. Non-nucleophilic, irreversible bases like LiHMDS provide superior kinetic control and consistently higher yields [1].

Q: Why am I seeing a side product with a mass corresponding to the self-condensation of my starting methyl ketone? A: Self-condensation occurs when the enolate of 1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one attacks another molecule of itself rather than the ethyl difluoroacetate. This happens if the ester is added too slowly or if the reaction temperature is too high during enolization. To prevent this, form the kinetic enolate completely at -78 °C with LiHMDS before introducing the electrophile.

Q: Are difluoromethyl 1,3-diketones stable at room temperature? A: Yes, once isolated as the free diketone, they are generally stable. They are highly valuable building blocks for synthesizing complex difluoromethylated pyrazoles and other heterocycles via subsequent cyclocondensation reactions with hydrazines [2]. They are also heavily utilized in the synthesis of advanced luminescent metal complexes [3].

Quantitative Data: Base System Comparison

To optimize your synthesis, review the empirical data below comparing common base systems for this specific transformation.

Base SystemSolventEquivalentsKinetic/ThermodynamicTypical YieldMechanistic Notes
NaOMe MeOH / Toluene2.5Thermodynamic30 - 45%High risk of ester transesterification; reversible enolization limits conversion.
NaH THF2.5 - 3.0Irreversible70 - 85%Standard industrial choice. Generates H₂ gas (drives reaction); requires strict anhydrous handling.
LiHMDS THF / Toluene2.5Kinetic85 - 95%Superior suppression of self-condensation; lithium strongly coordinates the diketone intermediate [1].

Optimized Step-by-Step Methodology: LiHMDS-Mediated Protocol

Note: Self-Validating In-Process Controls are highlighted in bold to ensure experimental integrity.

Phase 1: Enolization

  • Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

  • Charge the flask with 1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one (10.0 mmol, 1.0 eq) and anhydrous THF (40 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath. (Causality: Low temperature prevents premature side reactions and ensures strict kinetic control during deprotonation).

  • Add LiHMDS (1.0 M in THF, 25.0 mL, 2.5 eq) dropwise over 20 minutes.

  • Stir at -78 °C for 45 minutes. [Validation: A slight color change, typically to pale yellow, indicates successful enolate formation].

Phase 2: Electrophilic Addition 6. Dissolve ethyl difluoroacetate (12.0 mmol, 1.2 eq) in anhydrous THF (10 mL) and transfer to the addition funnel. 7. Add the ester solution dropwise over 30 minutes to the -78 °C enolate solution. 8. Allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12 hours. (Causality: The slow warming allows the transient 1,3-diketone to form and immediately be deprotonated by the excess LiHMDS, trapping it as the stable lithium diketonate). 9. [Validation: Monitor by TLC (Hexanes/EtOAc 1:1). The starting methyl ketone spot should be completely consumed].

Phase 3: Chelate-Breaking Workup 10. Cool the reaction mixture to 0 °C. 11. Quench cautiously with 1M HCl (approx. 30 mL) until the aqueous layer reaches a sustained pH of 2.0 - 2.5. [Validation: Verify pH with indicator paper. If pH > 3, the product remains trapped as a water-soluble lithium chelate]. 12. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). 13. Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. 14. Purify the crude residue via flash column chromatography or recrystallization to yield the pure 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione.

References

  • Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(12), 2675-2678. URL:[Link]

  • Wang, Y., et al. (2021). Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. The Journal of Organic Chemistry, 87(1), 388-398. URL:[Link]

  • Chen, Y., et al. (2021). Luminescence of Pyrazinyl Pyrazolate Pt(II) Complexes Fine-Tuned by the Solid-State Stacking Interaction. Energy & Fuels, 35(15), 12484-12494. URL:[Link]

Sources

Best column chromatography solvent systems for isolating 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Separations Troubleshooting Guide. This resource is engineered for scientists and drug development professionals tasked with the purification of 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione .

This molecule is a highly valuable, yet chromatographically stubborn, fluorinated building block frequently utilized in the synthesis of kinase inhibitors (e.g., LIMK1 inhibitors) and complex heterocyclic active pharmaceutical ingredients (APIs) [1, 2].

Below, we dissect the physicochemical causality behind its chromatographic behavior and provide self-validating protocols to ensure high-yield, high-purity isolation.

Part 1: The Chemical Paradox (Why this molecule fails on standard columns)

Purifying 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione presents a classic "amphoteric chromatography paradox" due to two competing structural features:

  • The Acidic Pole (Severe Tailing): The 1,3-diketone exists in a keto-enol equilibrium. The adjacent difluoromethyl ( −CF2​H ) group exerts a massive electron-withdrawing inductive effect, significantly lowering the pKa​ of the enol hydroxyl group (estimated pKa​ ~5.5–6.5). On bare silica gel, this acidic enol aggressively hydrogen-bonds and undergoes ion-exchange with weakly acidic silanol groups, causing severe tailing and irreversible chelation with trace metal impurities [3].

  • The Basic Pole (Irreversible Binding): The 1-ethyl-1H-pyrazole moiety contains a basic nitrogen (conjugate acid pKa​ ~2.5). If you attempt to fix the enol tailing by adding too much acid to your mobile phase, the pyrazole nitrogen protonates. The molecule becomes a highly polar cation and binds irreversibly to the silica stationary phase.

G A 1,3-Diketone on Bare Silica B Keto-Enol Tautomerization A->B C Highly Acidic Enol (-CF2H) B->C D Strong Silanol Chelation C->D E Severe Peak Tailing D->E F Add 0.1% AcOH Modifier E->F Troubleshooting Intervention G Suppressed Ionization F->G H Sharp Elution Band G->H

Mechanistic pathway of 1,3-diketone tailing and resolution via modifiers.

Part 2: Troubleshooting Q&A

Q1: My compound streaks across the entire column when using a standard Hexane/Ethyl Acetate gradient. How do I fix this? Causality: Standard gradients (e.g., Hexanes:EtOAc 90:10 to 60:40) are excellent for neutral lipophilic intermediates [1], but they fail here because the acidic enol form is ionizing on the column. Solution: You must add a volatile acidic modifier to the mobile phase. We recommend 0.1% v/v Glacial Acetic Acid (AcOH) . This creates an apparent mobile phase pH of ~4.0. This specific pH is critical: it is below the pKa​ of the enol (keeping it neutral and preventing silanol interaction) but above the pKa​ of the pyrazole (preventing cation formation).

Q2: I added 1% Acetic Acid to fix the tailing, but now the compound is completely stuck on the column ( Rf​=0 ). What happened? Causality: You over-acidified the system. At 1% AcOH, the mobile phase is acidic enough to protonate the 1-ethyl-1H-pyrazole ring. You have converted your neutral molecule into a pyrazolium cation, which binds irreversibly to the negatively charged silica surface. Solution: Flush the column with 5% Triethylamine (TEA) in Methanol to recover your compound (it will elute as a mixed salt). For the actual purification, strictly limit your modifier to 0.1% AcOH or switch to Reversed-Phase (RP-C18) chromatography using Water/Acetonitrile with 0.1% Formic Acid, which handles amphoteric compounds seamlessly [2].

Q3: How do I separate the desired 4,4-difluoro product from unfluorinated or 4,4,4-trifluoro byproducts? Causality: Fluorination alters both lipophilicity and enol acidity. The trifluoro analog is more lipophilic and will elute first. The unfluorinated diketone is less acidic and will interact differently with the silica. Solution: Utilize a very shallow, optimized gradient. Start at Hexane/EtOAc 95:5 (+0.1% AcOH) and hold for 3 column volumes (CV), then ramp slowly to 70:30 over 10 CVs.

Workflow Start Initial TLC Hexane:EtOAc Eval Assess Peak Shape Start->Eval Tail Severe Tailing Eval->Tail Rf < 0.3 & broad Good Sharp Spots Eval->Good Rf 0.3-0.5 & sharp Mod Add 0.1% AcOH Tail->Mod Run Proceed to Flash Good->Run Check Check Pyrazole Mod->Check Stuck Compound Stuck Check->Stuck If too acidic Check->Run If optimal RP Switch to RP-C18 Stuck->RP RP->Run

Decision matrix for optimizing the isolation of amphoteric fluorinated diketones.

Part 3: Quantitative Solvent Performance Data

The following table summarizes the expected performance of various solvent systems for isolating 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione based on its physicochemical profile.

Solvent SystemModifierPeak ShapeResolution (vs. Byproducts)Recommendation / Notes
Hexane / EtOAcNoneSevere TailingPoor (Smearing)Not Recommended. Enol binds to silanols.
Hexane / EtOAc0.1% AcOH Sharp Excellent Optimal Normal Phase. Balances enol suppression without protonating pyrazole.
Hexane / EtOAc1.0% AcOHNone ( Rf​=0 )N/AFailure. Pyrazole protonates; compound sticks to column.
DCM / MethanolNoneModerate TailingPoorMethanol disrupts H-bonding but offers poor selectivity for fluorinated analogs.
H2​O / Acetonitrile0.1% Formic AcidSharpExcellentOptimal Reversed-Phase. Use if normal phase fails or for final polishing [2].

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness and prevent the loss of valuable synthetic intermediates, do not load your bulk sample blindly. Use this self-validating 2D TLC pH-Titration Protocol followed by the Optimized Dry-Loading Flash Protocol .

Phase 1: 2D TLC Validation (Self-Validation Step)

Causality: This step proves that 0.1% AcOH is the exact correct concentration for your specific batch of silica gel before committing the bulk material.

  • Obtain a square silica gel TLC plate (e.g., 5x5 cm). Spot your crude mixture in the bottom-left corner, 1 cm from each edge.

  • Develop the plate in Hexane:EtOAc (70:30) (No modifier).

  • Remove, mark the solvent front, and dry the plate completely under a gentle stream of nitrogen or air. (You will likely observe a smeared, tailing spot).

  • Rotate the plate 90 degrees. Develop the plate in the second dimension using Hexane:EtOAc (70:30) + 0.1% AcOH .

  • Validation: Visualize under UV (254 nm). If the modifier is working perfectly, the smeared material will consolidate and move as a tight, circular spot off the diagonal axis. If the spot stays at the baseline during the second run, your silica is too acidic, and you must switch to RP-C18.

Phase 2: Optimized Dry-Loading Flash Protocol

Causality: Fluorinated 1,3-diketones are often viscous oils. Liquid loading them directly onto a column causes immediate band broadening. Dry loading ensures a perfectly flat, concentrated injection band.

  • Prepare the Dry Load: Dissolve the crude 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione in a minimum amount of Dichloromethane (DCM). Add deactivated silica gel (mass equal to 2x the crude sample mass). Evaporate the DCM slowly under reduced pressure until a free-flowing powder is obtained.

  • Column Equilibration: Pack a high-purity silica column (e.g., PF-SIHP 30 µm) [2]. Equilibrate with 3 Column Volumes (CV) of Hexane + 0.1% AcOH .

  • Loading: Carefully pour the dry-loaded silica onto the top of the column bed. Top with a thin layer of clean sand to prevent disturbance.

  • Elution:

    • Run 2 CV of Hexane:EtOAc (95:5) + 0.1% AcOH.

    • Initiate a shallow gradient from 95:5 to 60:40 over 12 CVs [1].

  • Fraction Collection: Monitor via UV at 254 nm. The desired difluoro product will typically elute sharply between 20-30% EtOAc.

  • Post-Processing: Pool the pure fractions. Because AcOH is present, evaporate under high vacuum at 35°C, then co-evaporate twice with pure toluene to remove trace acetic acid azeotropically.

References

  • WO2020084491A1 - Inhibitors of human immunodeficiency virus replication. Google Patents. (Demonstrates standard hexanes/EtOAc gradient parameters for structurally analogous fluorinated 1,3-diketones).
  • Covalent Targeting Leads to the Development of a LIMK1 Isoform-Selective Inhibitor. ACS Chemical Biology. (Details the synthesis and advanced purification of highly complex 4,4-difluorobutane-1,3-dione intermediates using high-performance silica and RP-C18 systems).
  • FOR THE PURIFICATION OF RECOMBINANT PEPTIDES - Silica Gel for Chromatography. Daisogel USA. (Provides authoritative grounding on silica gel extractables, silanol interactions, and the necessity of optimized mobile phase conditions for polar/amphoteric molecules).

Handling and storage guidelines for moisture-sensitive 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione

A Senior Application Scientist's Guide to Handling and Storage

Welcome to the technical support guide for 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione. As a Senior Application Scientist, I understand that realizing the full potential of this valuable research compound requires not only a deep understanding of its application but also meticulous attention to its handling and storage. This molecule's structure, a fluorinated β-diketone, makes it a powerful tool in drug development, but also renders it susceptible to moisture.

This guide is structured to provide direct, actionable answers to the challenges you may face. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to proactively protect the integrity of your material and ensure the reproducibility of your results.

Troubleshooting Guide: Addressing Common Issues

This section addresses problems that can arise during the use of 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione, with a focus on issues stemming from its hygroscopic nature.

Question 1: My newly received powder appears clumped or caked. Is the material compromised and can I still use it?

Answer: Clumping or caking is a primary indicator of moisture absorption.[1] While it signals improper handling or storage at some point, the material may still be salvageable, depending on the extent of exposure and the requirements of your experiment.

  • Causality: The β-diketone functional group is polar and can form hydrogen bonds with water molecules. The presence of electron-withdrawing difluoro groups can enhance the susceptibility of the carbonyl carbons to nucleophilic attack by water, which can initiate hydrolysis.[2][3] Initially, water absorption leads to physical changes like clumping before significant chemical degradation occurs.[1]

  • Immediate Action: If clumping is minor, you can gently break up the clumps with a clean, dry spatula inside a low-humidity environment, such as a nitrogen-purged glove box or a desiccator.[4]

  • Recommended Protocol for Use: For non-quantitative or screening experiments, this mechanically separated powder may be acceptable. However, for sensitive applications requiring precise concentrations (e.g., IC50 determination, kinetic studies), the absorbed water will alter the true mass of the active compound, leading to inaccurate results. In this case, drying the material is essential.

  • Verification: Before committing the bulk material to critical experiments, it is highly advisable to perform a quality control check on a small sample. Purity analysis by HPLC or LC-MS can reveal the presence of degradation products, while Karl Fischer titration can quantify the water content.

Question 2: I'm observing a gradual loss of potency or inconsistent results in my biological assays over time. Could this be related to handling?

Answer: Absolutely. Inconsistent results are a classic symptom of compound degradation, and for this molecule, moisture-induced hydrolysis is a primary suspect.

  • Causality: The β-diketone moiety can undergo hydrolytic cleavage in the presence of water, especially under acidic or alkaline conditions.[5] This reaction breaks the dione, yielding smaller, inactive fragments. The rate of this degradation can be slow and may not be immediately obvious, leading to a gradual decline in the concentration of the active parent compound in your stock solutions or stored aliquots.

  • Troubleshooting Steps:

    • Review Your Handling Protocol: Are you opening the primary container in the open lab atmosphere? How long is it open? Even brief exposures to a humid environment can introduce enough moisture to cause issues.[6]

    • Evaluate Solvent Purity: Ensure you are using high-purity, anhydrous-grade solvents for preparing stock solutions. Standard HPLC-grade solvents can contain trace amounts of water sufficient to cause degradation over time.

    • Analyze Your Stock: Use an appropriate analytical method like LC-MS to analyze your current stock solution. Compare the chromatogram to a freshly prepared sample or a reference standard. Look for new peaks corresponding to potential hydrolysis products.

  • Preventative Measures: Prepare stock solutions in a controlled, inert atmosphere. Aliquot the stock into single-use vials to avoid repeated freeze-thaw cycles and minimize moisture introduction into the main stock.[7] Store aliquots at or below -20°C.

Question 3: My analytical data (HPLC, LC-MS, NMR) shows unexpected peaks. What are the likely degradation products from moisture exposure?

Answer: The appearance of new peaks is a clear sign of degradation. For a fluorinated β-diketone like this, hydrolysis is the most probable degradation pathway.

  • Mechanism Insight: Hydrolysis of a β-diketone typically involves cleavage of one of the C-C bonds adjacent to a carbonyl group.[8] For 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione, this would likely result in two primary fragments:

    • 1-ethyl-1H-pyrazole-4-carboxylic acid (or its corresponding methyl ketone if cleavage occurs on the other side).

    • Difluoroacetic acid (or its derivatives).

  • Analytical Confirmation:

    • LC-MS: This is the most powerful tool for identification. The expected degradation products will have significantly different molecular weights and retention times than the parent compound. You can look for masses corresponding to the predicted fragments.

    • NMR: In ¹H or ¹³C NMR, the disappearance of the characteristic signals for the dione backbone and the appearance of new signals, such as a carboxylic acid proton, would be indicative of hydrolysis. The keto-enol tautomerism of β-diketones is also sensitive to solvent and water content, which can cause shifts in peak positions or changes in the ratio of tautomers, further complicating the spectrum.[9][10]

    • FTIR: The characteristic strong absorption bands of the β-diketone group would diminish, while new bands, such as a broad O-H stretch for a carboxylic acid, might appear.

Proactive Handling & Storage: Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: To ensure multi-year stability, strict control of the storage environment is critical. The goal is to minimize exposure to moisture, light, and excessive heat.[11]

ParameterRecommendationRationale
Temperature -20°C or lowerReduces the rate of any potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation.
Container Tightly sealed, amber glass vialProtects from light and provides a superior barrier to moisture compared to plastic. Use vials with PTFE-lined caps.[6]
Location Inside a desiccator (within the freezer)Provides a secondary barrier against moisture, especially during temperature fluctuations when opening the freezer.[7]

Q2: What is the correct, step-by-step procedure for weighing the powder and preparing a stock solution?

A2: This protocol is designed to minimize atmospheric exposure at every step.

Experimental Protocol: Weighing and Dissolution

  • Preparation: Place the sealed primary container of the compound, your chosen anhydrous solvent, spatulas, and weighing vessel inside a desiccator and allow them to equilibrate to room temperature for at least 60 minutes. This prevents condensation of atmospheric moisture on cold surfaces.

  • Inert Environment Transfer: Transfer all materials from the desiccator into a nitrogen-purged glove box.

  • Weighing: Inside the glove box, unseal the primary container. Using a clean, dry spatula, quickly weigh the desired amount of powder into your tared vessel.

  • Seal and Store: Immediately and tightly reseal the primary container. Wrap the cap junction with Parafilm® as an extra precaution before returning it to the desiccator for cold storage.

  • Dissolution: Add the anhydrous solvent to the weighing vessel containing the powder. Ensure complete dissolution by vortexing or sonicating, if necessary, still within the controlled atmosphere of the glove box.

  • Aliquoting: Dispense the stock solution into single-use, tightly-capped vials.

  • Final Storage: Label the aliquots clearly and store them at -20°C or -80°C.

Q3: If I suspect moisture contamination, can I dry the compound?

A3: Yes, if done carefully, you can remove absorbed water. The preferred method is drying under high vacuum.

Experimental Protocol: Drying Hygroscopic Powder

  • Setup: Place the clumped powder in a suitable vacuum-rated flask or vial. Do not seal the vial. Place this vial inside a vacuum desiccator containing a strong desiccant (e.g., phosphorus pentoxide).

  • Drying: Apply a high vacuum and allow the material to dry for 12-24 hours at room temperature. Gentle heating (e.g., 30-40°C) can be applied if you have confirmed the compound's thermal stability, but proceed with caution.

  • Equilibration: Once drying is complete, break the vacuum with a dry, inert gas like argon or nitrogen.[4]

  • Storage: Immediately transfer the dried powder to a new, dry, tightly sealed vial and store under the ideal conditions outlined in the table above.

  • Verification (Recommended): Confirm the removal of water by performing Karl Fischer titration on a small sample of the dried material.[4]

Visual Workflow: Compound Handling

The following diagram outlines the critical decision and handling points from the moment a new shipment of 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione arrives at your facility.

G cluster_0 Receiving & Initial Inspection cluster_1 Quarantine & Salvage cluster_2 Storage & Use Protocol cluster_3 Weighing for Experiment A Receive Shipment B Inspect Container Seal Integrity A->B C Is Seal Intact? B->C D Quarantine Lot C->D No G Equilibrate Container to Room Temp in Desiccator C->G Yes E Contact Supplier & Tech Support D->E F Perform QC Analysis (KF, HPLC) D->F H Transfer to Inert Atmosphere (Glove Box) G->H I Aliquot Powder into Pre-weighed Vials H->I J Store Master & Aliquots at <= -20°C in Desiccator I->J K Retrieve Single-Use Aliquot J->K L Equilibrate to Room Temp in Desiccator K->L M Weigh & Prepare Solution in Glove Box L->M

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Comparing Ligand Efficiency: 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione vs. Trifluoroacetylacetone

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the pursuit of optimized ligand-target interactions is paramount. Ligand efficiency (LE) has emerged as a critical metric, guiding medicinal chemists in the selection and refinement of promising lead compounds. It provides a measure of the binding energy per atom, offering a valuable tool for maximizing potency while controlling molecular size and other physicochemical properties. This guide presents a comprehensive framework for the head-to-head comparison of two intriguing β-diketone ligands: the novel heterocyclic compound 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione and the well-established trifluoroacetylacetone (TFAA).

The core of this guide is a proposed experimental workflow designed to generate the necessary data for a robust comparison of their ligand efficiencies. As no direct comparative binding data for these two specific compounds against a common biological target is readily available in the public domain, this document serves as both a comparative analysis based on known properties and a detailed experimental blueprint for researchers in the field.

Structural and Physicochemical Comparison

A foundational understanding of the physicochemical properties of each ligand is essential for interpreting their biological activity and ligand efficiency.

Property1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dioneTrifluoroacetylacetone (TFAA)
Chemical Structure A difluorinated β-diketone appended to an N-ethylpyrazole ring.A trifluorinated β-diketone.[1][2]
Molecular Formula C9H10F2N2O2C5H5F3O2[2]
Molecular Weight ( g/mol ) 216.19154.09[2]
Heavy Atom Count (HAC) 1510
Calculated logP (cLogP) 1.850.89
Topological Polar Surface Area (TPSA) (Ų) 59.9534.14

The pyrazole-containing ligand is larger and more lipophilic than TFAA, with a higher heavy atom count and a greater polar surface area. These differences are expected to significantly influence their respective binding affinities and, consequently, their ligand efficiency metrics. The pyrazole moiety, a recognized "privileged scaffold" in medicinal chemistry, introduces additional potential interaction points with a biological target, such as hydrogen bond acceptors (the nitrogen atoms) and potential for π-stacking interactions.[3]

Proposed Experimental Workflow for Ligand Efficiency Comparison

To definitively compare the ligand efficiency of these two compounds, a systematic experimental approach is required. The following workflow outlines the necessary steps, from target selection to data analysis.

G cluster_0 Phase 1: Target Selection & Compound Preparation cluster_1 Phase 2: Binding Affinity Determination cluster_2 Phase 3: Data Analysis & Ligand Efficiency Calculation Target Select a Relevant Biological Target (e.g., Matrix Metalloproteinase) CompoundPrep Prepare Stock Solutions of Both Ligands Target->CompoundPrep ITC Isothermal Titration Calorimetry (ITC) - Determine Kd, ΔH, and stoichiometry CompoundPrep->ITC SPR Surface Plasmon Resonance (SPR) - Determine kon, koff, and Kd CompoundPrep->SPR LE_Calc Calculate Ligand Efficiency (LE) ITC->LE_Calc LLE_Calc Calculate Lipophilic Ligand Efficiency (LLE) ITC->LLE_Calc SPR->LE_Calc SPR->LLE_Calc Comparison Comparative Analysis and Interpretation LE_Calc->Comparison LLE_Calc->Comparison

Caption: Proposed experimental workflow for comparing ligand efficiency.

Phase 1: Target Selection and Compound Preparation

Rationale for Target Selection: Both 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione and trifluoroacetylacetone are β-diketones, a class of compounds known for their ability to chelate metal ions.[4][5] This property makes metalloenzymes an appropriate and relevant class of biological targets. Matrix metalloproteinases (MMPs) are an excellent choice as they are zinc-dependent endopeptidases implicated in various physiological and pathological processes, and pyrazole-containing compounds have been successfully developed as MMP inhibitors.[6][7][8] For this proposed study, we will select a representative MMP, such as MMP-2 or MMP-9.

Compound Preparation:

  • Obtain high-purity samples of 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione and trifluoroacetylacetone.

  • Prepare concentrated stock solutions (e.g., 10 mM) of each compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Prepare working solutions by diluting the stock solutions in the appropriate assay buffer, ensuring the final DMSO concentration is low (typically <1%) to minimize interference with the binding assay.

Phase 2: Binding Affinity Determination

To obtain a comprehensive understanding of the binding thermodynamics and kinetics, we will employ two orthogonal biophysical techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[9][10][11][12][13]

ITC_Workflow cluster_0 ITC Experiment Setup cluster_1 Titration cluster_2 Data Analysis Protein Protein in Sample Cell (e.g., 20 µM MMP-2) Injection Inject Ligand into Sample Cell in a series of small aliquots Protein->Injection Ligand Ligand in Syringe (e.g., 200 µM) Ligand->Injection Heat Measure Heat Change (Endothermic or Exothermic) Injection->Heat Isotherm Plot Heat Change vs. Molar Ratio Fit Fit Data to a Binding Model Isotherm->Fit Results Determine Kd, ΔH, and n Fit->Results

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Detailed ITC Protocol:

  • Sample Preparation:

    • Dialyze the purified MMP enzyme extensively against the chosen ITC buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Tween-20, pH 7.5).

    • Prepare the ligand solutions in the final dialysis buffer to minimize buffer mismatch effects.

  • Instrument Setup:

    • Thoroughly clean the ITC instrument (e.g., a Malvern Panalytical MicroCal PEAQ-ITC) as per the manufacturer's instructions.

    • Set the experimental temperature (e.g., 25 °C).

  • Loading:

    • Load the protein solution into the sample cell.

    • Load the ligand solution into the injection syringe.

  • Titration:

    • Perform an initial small injection (e.g., 0.4 µL) to remove any air bubbles and allow for equilibration.

    • Execute a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

  • Control Experiment:

    • Perform a control titration by injecting the ligand into the buffer alone to account for the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the peaks of the binding isotherm and plot the heat change per injection against the molar ratio of ligand to protein.

    • Fit the data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding and dissociation events.[14][15][16][17][18]

SPR_Workflow cluster_0 SPR Experiment Setup cluster_1 Binding Analysis cluster_2 Data Analysis Immobilize Immobilize MMP Enzyme on a Sensor Chip Association Inject Ligand over Chip Surface (Association Phase) Immobilize->Association LigandPrep Prepare Serial Dilutions of Ligand LigandPrep->Association Dissociation Flow Buffer over Chip Surface (Dissociation Phase) Association->Dissociation Regeneration Regenerate Chip Surface Dissociation->Regeneration Sensorgram Generate Sensorgrams (Response Units vs. Time) Fit Fit Data to a Kinetic Model Sensorgram->Fit Results Determine kon, koff, and Kd Fit->Results

Caption: Surface Plasmon Resonance (SPR) experimental workflow.

Detailed SPR Protocol:

  • Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the MMP enzyme to the chip surface via amine coupling.

    • Deactivate any remaining active esters with ethanolamine.

  • Analyte Binding:

    • Prepare a series of dilutions of each ligand in the running buffer.

    • Inject the ligand solutions over the immobilized enzyme surface at a constant flow rate, monitoring the change in response units (RU). This is the association phase.

    • Following the association phase, flow the running buffer over the chip to monitor the dissociation of the ligand-enzyme complex. This is the dissociation phase.

  • Regeneration:

    • Inject a regeneration solution (e.g., a low pH buffer) to remove the bound ligand and prepare the surface for the next injection.

  • Data Analysis:

    • Generate sensorgrams by plotting the RU versus time for each ligand concentration.

    • Perform a global fit of the association and dissociation data to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Phase 3: Data Analysis and Ligand Efficiency Calculation

Once the binding affinities (Kd) have been determined, the ligand efficiency metrics can be calculated.

Ligand Efficiency (LE):

LE normalizes the binding affinity for the size of the molecule, typically represented by the heavy atom count (HAC).[19]

Formula: LE = (–RT * ln(Kd)) / HAC

Where:

  • R is the gas constant (1.987 cal·mol⁻¹·K⁻¹)

  • T is the absolute temperature in Kelvin

  • Kd is the dissociation constant in Molar

  • HAC is the heavy atom count

Lipophilic Ligand Efficiency (LLE):

LLE, also known as LipE, relates the potency of a compound to its lipophilicity (logP or logD).[19][20] It provides an indication of the quality of the binding interaction, with higher values suggesting more specific, and less promiscuity-driven, binding.

Formula: LLE = pKd - cLogP

Where:

  • pKd = -log10(Kd)

  • cLogP is the calculated octanol-water partition coefficient

Interpretation of Expected Results and Conclusion

By executing the proposed experimental workflow, we will obtain the necessary quantitative data to rigorously compare the ligand efficiency of 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione and trifluoroacetylacetone.

Hypothetical Scenarios:

  • Scenario 1: The pyrazole derivative exhibits significantly higher affinity (lower Kd) than TFAA. In this case, even with its higher HAC, it may still have a superior or comparable LE. A high LLE would further strengthen its case as a more promising lead compound, suggesting that its increased potency is not solely due to increased lipophilicity.

  • Scenario 2: Both compounds exhibit similar affinities. In this scenario, TFAA would have a higher LE due to its lower HAC. This would suggest that the additional atoms in the pyrazole derivative are not contributing efficiently to the binding energy.

  • Scenario 3: TFAA shows higher affinity. This would result in a significantly better LE and LLE for TFAA, indicating it is a more efficient binder for the chosen target.

This comprehensive guide provides a scientifically robust framework for the objective comparison of the ligand efficiency of 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione and trifluoroacetylacetone. The detailed experimental protocols are designed to be self-validating, employing orthogonal techniques to ensure the reliability of the generated data. By following this guide, researchers can obtain a clear and quantitative understanding of the relative merits of these two ligands, enabling more informed decisions in the pursuit of novel and effective therapeutics.

References

Sources

A Comparative Guide to HPLC Method Validation for Purity Assessment of 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. This guide provides an in-depth, scientifically grounded approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione, a novel compound with potential therapeutic applications. We will navigate through the intricacies of method development, the rigors of validation according to international guidelines, and a comparative analysis of alternative approaches, all supported by experimental data and authoritative references.

Introduction: The Analytical Imperative for a Novel Compound

1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione is a molecule of interest due to its structural motifs – a pyrazole ring, common in many pharmaceuticals, and a fluorinated β-dicarbonyl group, which can influence metabolic stability and biological activity.[1][2] The purity of such a compound is a critical quality attribute (CQA) that can impact its safety, efficacy, and stability. Therefore, a robust and reliable analytical method is paramount for its characterization and quality control.

High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[3][4] However, a method is only as reliable as its validation. This guide will adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and the recently revised Q2(R2) guidelines, as well as guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to establish a method that is fit for its intended purpose.[5][6][7][8][9][10][11][12][13]

HPLC Method Development: A Scientifically Sound Approach

A reversed-phase HPLC (RP-HPLC) method is the logical starting point due to its versatility and applicability to a wide range of organic molecules. The initial chromatographic conditions are selected based on these considerations and then optimized through a series of experiments.

Experimental Protocol: HPLC Method Development
  • Column Selection: A C18 column is a good initial choice for its hydrophobicity. To mitigate potential peak tailing associated with the diketone functionality, a column with end-capping or a base-deactivated silica is recommended.

  • Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer and an organic modifier is employed to ensure the elution of both the main compound and any potential impurities with varying polarities.

    • Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) in water. The acidic pH helps to suppress the ionization of any acidic or basic functional groups, leading to better peak shape.

    • Organic Phase (B): Acetonitrile. Acetonitrile is chosen for its low viscosity and UV transparency.

  • Detection Wavelength: The UV spectrum of the compound should be determined to select a wavelength that provides maximum absorbance for the main peak and any relevant impurities. Based on the pyrazole and dione chromophores, a wavelength in the range of 254-280 nm is a reasonable starting point.

  • Optimization: A systematic approach, such as one-factor-at-a-time (OFAT) or a Design of Experiments (DoE) approach, is used to optimize the gradient profile, flow rate, and column temperature to achieve optimal separation with good peak shape, resolution, and analysis time.

Method Validation: Demonstrating Fitness for Purpose

Once the HPLC method is developed, it must be rigorously validated to ensure its performance is reliable and reproducible. The validation parameters are defined by the ICH Q2(R1) guidelines.[6][9][11][13]

Validation Parameters and Acceptance Criteria
Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.The peak for the analyte should be pure and well-resolved from other peaks. This is often assessed using a photodiode array (PDA) detector to check for peak purity.
Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.For purity assays, typically 80% to 120% of the test concentration.[6]
Accuracy The closeness of the test results obtained by the method to the true value.The percent recovery should be within 98.0% to 102.0% for the assay of the drug substance.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).The relative standard deviation (RSD) should be ≤ 2.0%.[16]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined by a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined by a signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]The system suitability parameters should remain within the acceptance criteria when method parameters (e.g., pH of mobile phase, column temperature, flow rate) are slightly varied.
Experimental Protocol: Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies are performed.[3][16][17][18][19] The drug substance is subjected to stress conditions to induce degradation. The goal is to achieve 5-20% degradation of the active ingredient.[16][17][19]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 80°C for 48 hours.

  • Photolytic Degradation: Exposure to UV and visible light (ICH Q1B guidelines).

The stressed samples are then analyzed by the developed HPLC method to ensure that the degradation products are well-separated from the main peak and from each other.

Comparative Analysis with Alternative Methods

While RP-HPLC is the workhorse for purity analysis, other methods could be considered.

  • Ultra-High-Performance Liquid Chromatography (UHPLC): Offers faster analysis times and higher resolution due to the use of smaller particle size columns. However, it requires specialized equipment capable of handling higher backpressures.

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Given the likely low volatility of the target compound, GC would likely require derivatization, adding complexity to the method.

  • Supercritical Fluid Chromatography (SFC): A "green" alternative that uses supercritical CO₂ as the mobile phase. It can offer unique selectivity, particularly for chiral separations, but is less common for routine purity analysis.

For the intended purpose of routine purity assessment in a drug development setting, the validated RP-HPLC method provides the best balance of performance, robustness, and accessibility.

Visualizing the Workflow

A clear understanding of the method validation process is crucial. The following diagram illustrates the logical flow of the validation procedure.

HPLC_Validation_Workflow Method_Development HPLC Method Development & Optimization Method_Validation_Protocol Method Validation Protocol Generation Method_Development->Method_Validation_Protocol Specificity Specificity (including Forced Degradation) Method_Validation_Protocol->Specificity Linearity Linearity Method_Validation_Protocol->Linearity Accuracy Accuracy Method_Validation_Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Method_Validation_Protocol->Precision LOD_LOQ LOD & LOQ Method_Validation_Protocol->LOD_LOQ Robustness Robustness Method_Validation_Protocol->Robustness Validation_Report Final Validation Report Specificity->Validation_Report Range Range Linearity->Range Range->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report

Caption: Workflow for HPLC Method Validation.

The relationship between different validation parameters can also be visualized to understand their interconnectedness.

Validation_Parameter_Relationships Specificity Specificity Accuracy Accuracy Specificity->Accuracy ensures measurement of the correct analyte Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy underpins accurate quantification Range Range Linearity->Range Accuracy->Range Precision->Accuracy high precision is necessary for accuracy Precision->Range LOQ LOQ LOQ->Accuracy defines lower limit of accurate measurement LOQ->Precision defines lower limit of precise measurement

Caption: Interrelationships of Key Validation Parameters.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to the development and validation of an HPLC method for assessing the purity of 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione. By adhering to international regulatory guidelines and employing a systematic approach to both method development and validation, a reliable and robust analytical method can be established. This is not merely a procedural exercise but a fundamental requirement for ensuring the quality, safety, and efficacy of new pharmaceutical entities. The principles and protocols described herein provide a solid framework for researchers and scientists to confidently characterize and control the purity of this and other novel compounds.

References

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. [Link]

  • Beta-diketones: peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography. PubMed. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. ACS Publications. [Link]

  • β-Diketones: Peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography. ResearchGate. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). [Link]

  • Gas-chromatographic identification of fluorine-containing organic compounds. ResearchGate. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Determination of organic fluorinated compounds content in complex samples through combustion ion chromatography methods: a way to define a "Total Per- and Polyfluoroalkyl Substances (PFAS)" parameter?. PubMed. [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Preprints.org. [Link]

  • Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). U.S. Environmental Protection Agency. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. [Link]

  • Pyrazole derivative in preclinical study. ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • 1-(1-ETHYL-1H-PYRAZOL-4-YL)-4,4-DIFLUORO-BUTANE-1,3-DIONE. NextSDS. [Link]

  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]

  • β-diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Research and Allied Sciences. [Link]

  • A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. PMC. [Link]

  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove. [Link]

Sources

Safety Operating Guide

Operational Safety and PPE Matrix for Handling 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of mechanistic causality. When handling specialized synthons like 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione , understanding why a chemical behaves the way it does is your primary line of defense.

This compound combines a pyrazole ring with a fluorinated β -diketone moiety. While highly valuable in medicinal chemistry and agrochemical development for its lipophilicity and metal-coordinating properties[1], these exact structural features dictate strict, non-negotiable handling protocols. The guide below provides a self-validating framework for the safe operational handling, personal protective equipment (PPE) selection, and disposal of this compound.

Mechanistic Hazard Profiling

To select the correct PPE, we must first deconstruct the molecule's hazards based on its functional groups. Pyrazole derivatives are well-documented to cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[2]. Furthermore, the addition of a fluorinated tail significantly alters the molecule's pharmacokinetic and environmental profile[3].

Table 1: Physicochemical Hazard Causality
Structural FeatureAssociated HazardMechanistic Causality
Pyrazole Moiety Skin/Eye/Respiratory IrritationThe nitrogen centers can interact with mucosal membranes and skin proteins, causing localized irritation and inflammation[2].
β -Diketone Core Systemic Toxicity / Chelation β -diketones undergo keto-enol tautomerization and act as strong bidentate chelators[1]. Upon systemic absorption, they can theoretically interfere with critical metalloenzymes.
4,4-Difluoro Tail Enhanced Dermal PermeationThe carbon-fluorine bonds increase the lipophilicity of the molecule. This allows the compound to cross the lipid-rich stratum corneum (the outer layer of skin) much faster than non-fluorinated analogs, acting as a permeation enhancer for the entire molecule[3].

Mandatory PPE Selection Matrix

Because the fluorinated tail enhances dermal penetration, standard single-gloving is an insufficient barrier. The following PPE matrix is designed to provide a "temporal buffer"—giving the operator enough time to safely remove contaminated gear before dermal exposure occurs.

Table 2: Quantitative PPE Specifications
PPE CategoryMaterial SpecificationOperational Causality & Replacement Frequency
Gloves (Inner) 4-mil NitrileActs as the final barrier. Replace every 2 hours or immediately if the outer glove is breached.
Gloves (Outer) 8-mil Extended-Cuff NitrilePrimary defense against lipophilic permeation. The extended cuff prevents wrist exposure between the glove and lab coat.
Eye Protection ANSI Z87.1 Indirect Vent GogglesProtects against both particulate aerosolization and liquid splashes. Safety glasses are insufficient due to the lack of a facial seal.
Body Protection Flame-Resistant (FR) Lab CoatProtects against static-discharge ignition. Must be fully buttoned.
Respiratory Fume Hood (Primary); N95/P100 (Secondary)All handling must occur in a certified fume hood[4]. Respirators are only required during spill cleanup outside of engineering controls.

Standard Operating Procedure: Enclosed Transfer and Weighing

This protocol is designed as a self-validating system. If any step fails the validation check, operations must immediately cease.

Step 1: Engineering Control Verification

  • Action: Turn on the Class II Type B2 biological safety cabinet or hard-ducted chemical fume hood.

  • Validation Check: Verify the digital airflow monitor reads a face velocity of >100 Feet Per Minute (FPM) [4]. Causality: Proper face velocity ensures that any aerosolized fluorinated particulates are pulled away from the operator's breathing zone.

Step 2: Static Dissipation Preparation

  • Action: Place an anti-static weigh boat onto the analytical balance. Ground yourself using a static-dissipative mat or wrist strap.

  • Validation Check: Ensure the balance reads exactly 0.0000g and holds steady. Causality: Fluorinated powders often hold strong electrostatic charges. If the balance drifts, static forces or excessive hood drafts are interfering, which can lead to sudden particulate aerosolization.

Step 3: Double-Gloved Transfer

  • Action: Don the inner 4-mil nitrile gloves, followed by the outer 8-mil extended-cuff gloves. Using a static-dissipative micro-spatula, transfer the 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione to the weigh boat.

  • Validation Check: Visually inspect the outer gloves after the transfer. If any white powder or liquid residue is visible, immediately remove the outer gloves inside the hood, dispose of them in the solid waste bin, and don a fresh outer pair.

Step 4: Containment

  • Action: Seal the weighed compound in a secondary container (e.g., a capped vial) before removing it from the fume hood.

Operational Workflow & Emergency Response

The following diagram illustrates the logical progression of handling this chemical and the immediate triage steps required in the event of an incident.

G Start Pre-Operation: Verify Fume Hood >100 FPM PPE Don Mandatory PPE: Double Nitrile & Splash Goggles Start->PPE Handle Chemical Handling & Enclosed Transfer PPE->Handle Incident Exposure or Spill Detected? Handle->Incident Exposure Personnel Exposure (Skin/Eyes) Incident->Exposure Contact Spill Chemical Spill (Bench/Hood) Incident->Spill Drop/Leak Dispose High-Temp Incineration (>1100°C for C-F bonds) Incident->Dispose No Incident Wash Rinse 15 mins & Seek Medical Aid Exposure->Wash Clean Absorb with Inert Media (No Water) Spill->Clean Wash->Dispose Clean->Dispose

Safe handling, exposure response, and disposal workflow for fluorinated beta-diketones.

Spill Response and Disposal Plan

Fluorinated compounds require highly specific disposal mechanisms due to the extreme thermodynamic stability of the carbon-fluorine bond (~485 kJ/mol)[3].

Spill Cleanup Protocol
  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Contain: Do not use water. Water can facilitate the spread of lipophilic compounds. Instead, cover the spill with an inert, dry absorbent material (e.g., vermiculite or a commercial chemical absorbent pad).

  • Collect: Use non-sparking tools to sweep the absorbent into a heavy-duty, sealable polyethylene bag.

  • Decontaminate: Wipe down the spill area with a solvent appropriate for lipophilic organics (e.g., isopropanol or ethanol), followed by soap and water.

Waste Disposal Causality

Never dispose of 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione in standard aqueous or biohazard waste streams.

  • The Mechanism: Standard municipal or low-temperature laboratory incinerators cannot break the C-F bond. Incomplete combustion of fluorinated organics can generate highly toxic Hydrogen Fluoride (HF) gas or persistent fluoropolymer degradants.

  • The Solution: All contaminated PPE, weigh boats, and chemical waste must be segregated into a dedicated "Halogenated Organic Waste" container. This waste must be routed to a specialized facility capable of high-temperature incineration (>1100°C) equipped with flue gas scrubbers to safely neutralize any generated HF[2].

References
  • Grishchenko, A. S., et al. (2019). Fluorine-containing β -diketones in the process of origination of luminescent nanoscale dispersion. Fluorine Notes. Retrieved from [Link]

  • Pashkevich, K. I., et al. (2010). Chemistry of fluoro-substituted beta-diketones and their derivatives. Russian Chemical Reviews, 79(10), 849-879. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Laboratory Safety Manual. Retrieved from[Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。